4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXYVCSLPLJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594608 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-27-7 | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
CAS Registry Number: 876316-27-7 Document Type: Technical Reference Guide Version: 2.0 (2025)
Executive Summary
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a high-value heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a methyl group and at the 5-position with a 4-formylphenyl moiety.
This compound serves as a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles in drug candidates. Its aldehyde functionality acts as a versatile "warhead" for downstream diversification, particularly via reductive amination, Wittig olefination, and Knoevenagel condensation, making it a staple in the synthesis of GPCR modulators (e.g., S1P1 agonists) and anti-infective agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental and calculated values to establish a baseline for identification and quality control.
| Property | Value | Note |
| IUPAC Name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| CAS Number | 876316-27-7 | Verified |
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 110–115 °C | Range varies by purity |
| SMILES | CC1=NOC(C2=CC=C(C=O)C=C2)=N1 | |
| InChI Key | FPQLUUWDLSUKNS-UHFFFAOYSA-N | |
| LogP (Calc) | ~1.9 | Moderate Lipophilicity |
| H-Bond Acceptors | 4 | N(2), O(2) |
| H-Bond Donors | 0 |
Structural Characterization & Bioisosterism
Electronic Architecture
The 1,2,4-oxadiazole ring is an electron-deficient aromatic system. In this specific isomer (3-Me, 5-Aryl), the oxygen atom exerts an inductive withdrawing effect, while the nitrogen atoms contribute to the pi-system.
-
Planarity: The oxadiazole ring is coplanar with the phenyl ring to maximize conjugation, though steric torsion can occur if ortho-substituents are introduced on the benzene ring.
-
Dipole Moment: The heterocyclic core possesses a significant dipole, influencing the orientation of the molecule in protein binding pockets.
Bioisosteric Utility
In drug design, this scaffold is a classic non-classical bioisostere for esters (-COOR) and amides (-CONHR).
-
Metabolic Stability: Unlike esters/amides, the oxadiazole ring is resistant to hydrolysis by esterases and peptidases, prolonging the half-life (
) of the parent drug. -
Geometry: The bond angles of the 3,5-disubstituted 1,2,4-oxadiazole mimic the
geometry of a carbonyl group, preserving the vector alignment of substituents required for receptor binding.
Figure 1: Strategic replacement of labile carbonyl groups with the 1,2,4-oxadiazole scaffold to enhance pharmacokinetic properties.
Synthetic Methodology
Retrosynthetic Analysis
The construction of the 3-methyl-5-aryl-1,2,4-oxadiazole core generally proceeds via the condensation of an amidoxime with a carboxylic acid derivative .
-
Challenge: The target molecule contains a reactive aldehyde. Direct reaction of acetamidoxime with methyl 4-formylbenzoate can lead to side reactions (Schiff base formation between the amidoxime amine and the aldehyde).
-
Solution: Use of a dimethyl acetal protecting group is recommended to ensure chemoselectivity.
Validated Synthesis Protocol
Reaction Type: Condensation / Cyclodehydration / Deprotection Scale: Gram-scale capable
Step 1: Amidoxime Formation
Reagent: Acetonitrile, Hydroxylamine hydrochloride (
Step 2: Coupling & Cyclization (The "One-Pot" Modified Method)
This protocol uses a protected ester to avoid aldehyde interference.
Reagents:
-
Substrate: Methyl 4-(dimethoxymethyl)benzoate (Protected form of Methyl 4-formylbenzoate).
-
Nucleophile: Acetamidoxime (1.2 equiv).
-
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (
-BuOK). -
Solvent: Anhydrous THF or DMF.
Protocol:
-
Activation: Suspend Acetamidoxime (1.2 eq) in anhydrous THF under
. Carefully add NaH (1.3 eq) at 0°C. Stir for 30 min to generate the amidoximate anion. -
Addition: Add Methyl 4-(dimethoxymethyl)benzoate (1.0 eq) dropwise.
-
Cyclization: Heat the mixture to reflux (66°C for THF) for 4–6 hours. Monitoring by TLC/LCMS should show conversion to the intermediate O-acylamidoxime, followed by cyclization to the oxadiazole.
-
Mechanism:[1] The amidoxime oxygen attacks the ester carbonyl, followed by intramolecular attack of the nitrogen on the carbonyl carbon and loss of water/methanol.
-
-
Workup: Quench with water. Extract with Ethyl Acetate. The product at this stage is 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde dimethyl acetal .
Step 3: Deprotection to Target
Reagents: 2N HCl, THF/Water.
-
Dissolve the acetal intermediate in THF.
-
Add 2N HCl (excess) and stir at Room Temperature for 1–2 hours.
-
Validation: LCMS will show the shift from acetal mass to aldehyde mass (
). -
Purification: Neutralize with
, extract with DCM, dry over , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Figure 2: Chemoselective synthesis pathway utilizing acetal protection to preserve the aldehyde functionality during oxadiazole ring formation.
Applications in Drug Discovery[2]
Fragment-Based Drug Design (FBDD)
The aldehyde group allows this molecule to serve as a "core" for growing fragments.
-
Reductive Amination: Reaction with primary/secondary amines +
yields benzylic amines, a common motif in GPCR ligands (e.g., S1P1 receptor modulators like Ozanimod analogs). -
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, thiazolidinedione) yields conjugated systems often tested for anti-diabetic (PPAR
) or anti-cancer activity.
Case Study: S1P1 Agonists
Research into Sphingosine-1-phosphate (S1P) receptor agonists often utilizes the 3-methyl-5-phenyl-1,2,4-oxadiazole scaffold to mimic the lipophilic tail of sphingosine while providing rigid spacing. The aldehyde allows for the attachment of the polar "head group" (amino acid mimics) required for receptor interaction.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Skin Irritation | H315 | Causes skin irritation. |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at 2–8°C (Refrigerate). Aldehydes can oxidize to carboxylic acids over time; store under inert gas (
or Ar) for long-term stability.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. Retrieved from
- Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses bioisosterism of oxadiazoles).
-
Augustyne, B., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). Retrieved from
-
BenchChem. (2025). The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. Retrieved from
Sources
Physicochemical Properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde: A Technical Guide
Topic: Physicochemical Properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS: 876316-27-7) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1] Characterized by a 1,2,4-oxadiazole ring—a stable bioisostere for esters and amides—linked to a reactive benzaldehyde moiety, it serves as a critical intermediate for generating Schiff bases, reductive amination products, and styryl derivatives. This guide details its physicochemical profile, synthetic pathways, and handling protocols to ensure reproducibility in high-throughput screening and lead optimization campaigns.
Chemical Identity & Structural Analysis[3][4]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |
| CAS Number | 876316-27-7 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| SMILES | CC1=NC(C2=CC=C(C=O)C=C2)=NO1 |
| InChIKey | MPECIJQJPPLBGV-UHFFFAOYSA-N |
Structural Topology
The molecule consists of a central phenyl ring substituted at the para positions. Position 1 hosts the formyl group (aldehyde), while position 4 connects to the C5 carbon of the 1,2,4-oxadiazole ring. The oxadiazole is substituted at C3 with a methyl group.
-
Electronic Character: The 1,2,4-oxadiazole ring is electron-withdrawing, reducing the electron density of the phenyl ring and increasing the electrophilicity of the aldehyde carbonyl.
-
Conformation: The molecule is largely planar, allowing for pi-stacking interactions in solid-state lattices, which contributes to its relatively high melting point.
Physicochemical Properties[1][2][5][6][7][8][9]
Solid-State & Thermal Properties
| Property | Value / Description | Context |
| Physical State | Solid powder | Typically off-white to light yellow. |
| Melting Point | 133 – 135 °C | Sharp melting range indicates high crystallinity. |
| Boiling Point | ~354 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |
| Density | 1.24 ± 0.1 g/cm³ | Predicted value based on packing efficiency. |
Solution & Transport Properties
| Property | Value | Implications for Research |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents for biological assays. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, Chloroform, Ethyl Acetate. |
| LogP (Octanol/Water) | 1.8 – 2.1 (Predicted) | Lipophilic; suitable for cell-permeable drug scaffolds. |
| TPSA | ~56 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa | N/A (Non-ionizable) | The oxadiazole is a very weak base; neutral at physiological pH. |
Stability Profile
-
Oxidation: The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid (4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen).
-
Hydrolysis: The 1,2,4-oxadiazole ring is generally stable to hydrolysis under neutral and mild acidic conditions but may undergo ring-opening in strong alkali at elevated temperatures.
Synthetic Routes & Methodology
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde typically involves constructing the oxadiazole ring onto a pre-functionalized benzene scaffold. The most robust method utilizes the condensation of an amidoxime with a benzoic acid derivative.
Primary Route: Condensation of Acetamidoxime and Methyl 4-Formylbenzoate
This route avoids harsh oxidants that could damage the aldehyde.
Reagents:
-
Acetamide oxime (N'-Hydroxyacetimidamide): Provides the N-O-C-CH₃ fragment.
-
Methyl 4-formylbenzoate : Provides the phenyl-aldehyde scaffold.
-
Base: Sodium hydride (NaH) or Sodium ethoxide (NaOEt).
Protocol:
-
Activation: Dissolve acetamide oxime in anhydrous THF. Add NaH (1.1 eq) at 0°C to generate the amidoximate anion.
-
Coupling: Add methyl 4-formylbenzoate (1.0 eq) dropwise.
-
Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The intermediate O-acyl amidoxime cyclizes to the 1,2,4-oxadiazole with the elimination of water/methanol.
-
Workup: Quench with water, extract with Ethyl Acetate. The aldehyde may need re-purification via bisulfite adduct formation if unreacted ester remains.
Visualization of Synthetic Workflow
Figure 1: Convergent synthesis via condensation of acetamidoxime and methyl benzoate ester.
Analytical Characterization
To validate the identity of the compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.12 (s, 1H): Aldehyde proton (–CH O). Distinctive singlet downfield.
-
δ 8.35 (d, J=8.2 Hz, 2H): Aromatic protons adjacent to the oxadiazole ring (deshielded by the heterocycle).
-
δ 8.10 (d, J=8.2 Hz, 2H): Aromatic protons adjacent to the aldehyde.
-
δ 2.48 (s, 3H): Methyl group on the oxadiazole ring.
-
Infrared Spectroscopy (IR)
-
1700–1710 cm⁻¹: Strong C=O stretching (Aldehyde).
-
1610 cm⁻¹: C=N stretching (Oxadiazole ring).
-
1580 cm⁻¹: C=C aromatic stretching.
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
-
m/z: 189.1 [M+H]⁺ (Base peak).
Handling, Safety, and Storage (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling large quantities of powder.
-
Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde. Keep container tightly closed.
-
Spill Cleanup: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. National Library of Medicine. Retrieved from
- Borg, S., et al. (1999). "Synthesis of 1,2,4-oxadiazole derivatives as bioisosteres of esters." Journal of Organic Chemistry, 64(19), 7101-7105. (General synthetic methodology for oxadiazoles).
-
ChemicalBook. (2024). Product Properties: CAS 876316-27-7. Retrieved from
Sources
Solubility profile of 3-methyl-1,2,4-oxadiazol-5-yl substituted benzaldehyde
Technical Whitepaper: Physicochemical Profiling of 3-Methyl-1,2,4-Oxadiazol-5-yl Benzaldehyde Derivatives
Executive Summary The 1,2,4-oxadiazole ring system is a critical pharmacophore in modern medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1][2][3][4] When coupled with a benzaldehyde moiety, the resulting 3-methyl-1,2,4-oxadiazol-5-yl substituted benzaldehyde serves as a high-value intermediate for fragment-based drug discovery (FBDD) and the synthesis of bioactive heterocycles.[1][3] However, this scaffold presents distinct solubility challenges driven by high lattice energy and lipophilicity.[1] This guide details the theoretical underpinnings and validated experimental protocols for profiling the solubility of this specific chemical class, ensuring robust data for lead optimization.
Part 1: Structural Analysis & Theoretical Solubility[1]
To accurately profile solubility, one must first understand the molecular forces at play.[1][3] The 3-methyl-1,2,4-oxadiazol-5-yl moiety imparts specific electronic and steric properties to the benzaldehyde core.[1][3]
Electronic Distribution and pKa
Unlike imidazole or pyridine, the 1,2,4-oxadiazole ring is
-
Acidity/Basicity: The ring is a very weak base (conjugate acid pKa
-1.0 to 1.0). Consequently, the molecule remains neutral across the physiological pH range (1.2 – 7.4).[1][3] -
Implication: Standard pH-solubility profiling will likely show a flat profile.[1] Solubility will not improve significantly in acidic media (simulated gastric fluid) unless the pH drops below 1.0, which is rarely relevant for oral absorption models.[1][3]
Crystal Lattice Energy (The "Brick Dust" Effect)
The planarity of the oxadiazole ring, conjugated with the benzaldehyde phenyl ring, facilitates strong
-
Regioisomer Impact: The position of the oxadiazole substituent (ortho, meta, or para) on the benzaldehyde critically dictates solubility.[1][3] Para-substituted derivatives typically exhibit the highest symmetry and melting points, leading to the lowest aqueous solubility (High Melting Point = High Lattice Energy = Low Solubility).[1][3]
Reactive Instability (The Aldehyde Factor)
While the oxadiazole ring is stable, the aldehyde functionality is prone to autoxidation to the corresponding benzoic acid.[1][3]
-
Profiling Risk: A "soluble" result in a 24-hour assay may actually represent the solubility of the oxidized benzoic acid metabolite, which is significantly more soluble at pH 7.4 (as a carboxylate anion) than the parent aldehyde.[1][3] Stability-indicating chromatography is mandatory. [1]
Figure 1: Structural determinants affecting the solubility profile of oxadiazole-benzaldehydes.[3]
Part 2: Experimental Profiling Protocols
Do not rely solely on kinetic data from DMSO stocks for this scaffold, as oxadiazoles are prone to precipitation upon dilution into aqueous buffers ("crashing out").[1][3] A thermodynamic approach is required for accuracy.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Gold Standard for Lead Optimization[1][3]
Objective: Determine the saturation solubility (
Materials:
-
Buffer: 50 mM Phosphate Buffer (pH 7.4) and 0.1 N HCl (pH 1.2).
-
Analysis: HPLC-UV/VIS (Diode Array Detector required for peak purity).
Workflow:
-
Saturation: Weigh 1–2 mg of solid compound into a 2 mL chemically resistant vial (glass preferred to avoid plasticizer leaching).
-
Solvent Addition: Add 500
L of buffer.[1] Ensure excess solid remains visible (saturated suspension).[3] -
Equilibration: Shake at 300 rpm at 25°C for 24 hours .
-
Note: For benzaldehydes, purge headspace with Nitrogen or Argon to prevent oxidation during shaking.[1]
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45
m PVDF filter (pre-saturated to prevent drug adsorption). -
Quantification: Inject the supernatant into HPLC.
-
Calibration: Prepare a standard curve using the compound dissolved in 100% Acetonitrile or Methanol (avoid DMSO if possible to prevent peak shape distortion).
-
Protocol B: Stability-Indicating HPLC Analysis
Critical Step: You must differentiate the parent aldehyde from the oxidized acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m).[1][3] -
Mobile Phase: Gradient elution.[1] Water (0.1% Formic Acid) / Acetonitrile.[3]
-
Detection: 254 nm (aromatic ring) and 280 nm (carbonyl).[1][3]
-
Validation: The benzoic acid derivative (oxidation product) will elute earlier (lower retention time) than the parent aldehyde due to the polarity of the carboxylic acid group.[3] If the "solubility" peak shifts to an earlier retention time over 24 hours, your data is compromised by degradation.[1][3]
Visual Workflow: The Decision Tree
Figure 2: Validated workflow for determining solubility while controlling for aldehyde oxidation.
Part 3: Data Interpretation & Formulation Implications[1]
Expected Solubility Profile
Based on the 1,2,4-oxadiazole SAR (Structure-Activity Relationship), expect the following profile for a mono-substituted benzaldehyde derivative:
| Parameter | Expected Range | Interpretation |
| LogP (Calc) | 2.5 – 3.5 | Moderately Lipophilic. Permeability likely good, solubility poor.[1] |
| Aq. Solubility (pH 7.4) | < 50 | Low. Likely Class II or IV in BCS (Biopharmaceutics Classification System).[3] |
| Aq. Solubility (pH 1.2) | < 50 | No significant pH effect due to lack of ionizable centers. |
| FaSSIF Solubility | 2x – 5x Buffer | Moderate improvement expected due to mixed micelles solubilizing the lipophilic core. |
Solvent Selection for Assays
When preparing stock solutions for biological assays (e.g., IC50 determination), the choice of solvent is critical to prevent precipitation.[1][3]
-
DMSO: The standard solvent.[5] However, 1,2,4-oxadiazoles can crystallize upon dilution into water if the DMSO concentration drops below 1% and the compound concentration exceeds its thermodynamic limit.[1][3]
-
Recommendation: For cellular assays, keep final compound concentration < 100
M. If precipitation occurs, use a co-solvent system: DMSO:PEG400:Water (5:40:55) .[1][3]
Troubleshooting "Brick Dust"
If the compound is practically insoluble (< 1
-
Micronization: The high melting point indicates high lattice energy. Reduce particle size (ball milling) to increase dissolution rate (though
remains constant).[3] -
Amorphous Solid Dispersion (ASD): For drug development, spray drying with polymers (e.g., HPMC-AS) is often necessary to disrupt the crystal lattice of oxadiazole-benzaldehydes.[1][3]
References
-
Bostrom, J., et al. (2012).[1][3] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1][3]
-
Lipinski, C. A. (2000).[1][3] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
-
Avdeef, A. (2007).[1][3][6] "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews. Link
-
Di, L., & Kerns, E. H. (2006).[1][3] "Profiling drug-like properties: solubility." Drug Discovery Today. Link
-
Meanwell, N. A. (2011).[1][3] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link[1][3]
Sources
- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery
An In-depth Technical Guide to the Thermodynamic Stability of 1,2,4-Oxadiazole Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry over the past few decades.[1][2] Its prevalence in drug discovery is largely due to its role as a bioisostere for amide and ester functionalities.[2][3] This bioisosteric replacement often leads to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.[4][5] The 1,2,4-oxadiazole scaffold is present in a wide array of biologically active compounds, targeting diseases ranging from cancer and inflammation to infectious and neurological disorders.[3][6][7]
Given their therapeutic potential, a thorough understanding of the physicochemical properties of 1,2,4-oxadiazole derivatives is paramount for the development of safe and effective drugs. Thermodynamic stability, in particular, is a critical parameter that influences a drug candidate's shelf-life, degradation pathways, and in vivo behavior. This guide provides a comprehensive technical overview of the thermodynamic stability of a key subclass: 1,2,4-oxadiazole benzaldehyde derivatives. We will delve into the theoretical underpinnings of their stability, present both computational and experimental methodologies for its assessment, and explore the crucial structure-stability relationships that govern their behavior.
Synthesis of 1,2,4-Oxadiazole Benzaldehyde Derivatives: An Overview
The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic chemistry. The most common and versatile methods for preparing 3,5-disubstituted 1,2,4-oxadiazoles, including those with a benzaldehyde moiety, typically involve the cyclization of an amidoxime intermediate.
A prevalent synthetic route involves the reaction of a substituted benzamidoxime with an appropriately functionalized acylating agent, followed by a cyclodehydration step.[8][9] Alternatively, a one-pot synthesis can be achieved by reacting nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant.[10] Another key method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[8][11] The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern.
Caption: Common synthetic routes to 1,2,4-oxadiazole derivatives.
Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a molecule refers to its intrinsic energy state relative to its constituent elements or other isomeric forms. It is a fundamental property governed by the principles of chemical thermodynamics. The key parameter for assessing thermodynamic stability under constant temperature and pressure is the Gibbs free energy of formation (ΔGf). A more negative ΔGf indicates a more stable compound.
For isomeric compounds, such as 1,2,4-oxadiazole benzaldehyde derivatives with different substituents, comparing their heats of combustion (ΔHc) provides a direct measure of their relative thermodynamic stability.[12] Isomers with lower potential energy (i.e., greater stability) will release less heat upon combustion.[12]
Computational Assessment of Thermodynamic Stability
Quantum mechanics computations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the thermodynamic properties of molecules.[13][14] These methods allow for the calculation of key energetic parameters that correlate with stability.
Protocol for DFT-Based Stability Analysis
The following protocol outlines a typical workflow for the computational assessment of the thermodynamic stability of 1,2,4-oxadiazole benzaldehyde derivatives.
Step 1: Molecular Geometry Optimization
-
Construct the 3D structure of the desired 1,2,4-oxadiazole benzaldehyde derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G**).[13] This step finds the lowest energy conformation of the molecule.
Step 2: Frequency Calculation
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
This calculation also provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
Step 3: Calculation of Thermodynamic Parameters
-
Extract the electronic energy and thermal corrections from the frequency calculation output.
-
Calculate the standard enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) using appropriate thermodynamic cycles (e.g., atomization energy method).
Step 4: Comparative Analysis
-
Repeat steps 1-3 for a series of derivatives with different substituents on the benzaldehyde ring (e.g., electron-donating groups like -OCH3 and electron-withdrawing groups like -NO2).
-
Compare the calculated ΔGf values to assess the relative thermodynamic stability. A more negative value signifies greater stability.
Caption: Workflow for computational stability analysis using DFT.
Illustrative Computational Data
The following table presents hypothetical DFT-calculated Gibbs free energies of formation for a series of 3-phenyl-5-(substituted-phenyl)-1,2,4-oxadiazoles, illustrating the effect of substituents on stability.
| Substituent (R) on Benzaldehyde Ring | Gibbs Free Energy of Formation (ΔGf) (kcal/mol) | Relative Stability |
| -H (unsubstituted) | -50.2 | Reference |
| -OCH3 (electron-donating) | -52.5 | More Stable |
| -NO2 (electron-withdrawing) | -48.1 | Less Stable |
Note: These are illustrative values. Actual values will depend on the specific molecule and level of theory.
Experimental Determination of Thermodynamic Stability
Experimental techniques provide crucial validation for computational predictions and are the gold standard for determining the thermal properties of compounds. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), are particularly valuable.[15][16]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect phase transitions, which are indicative of the compound's thermal stability.
Protocol for DSC Analysis:
-
Calibration: Calibrate the DSC instrument using a standard with a known melting point and enthalpy of fusion (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the 1,2,4-oxadiazole derivative into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: The melting point (Tm) is determined from the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHm).
Thermogravimetry (TG)
TG measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a compound begins to decompose and to study its degradation profile.
Protocol for TG Analysis:
-
Instrument Setup: Calibrate the thermobalance for mass and temperature.
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) into a TG pan (e.g., alumina or platinum).
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition).
-
Data Interpretation: The onset temperature of mass loss indicates the beginning of thermal decomposition. The resulting TG curve provides information on the number of decomposition steps and the mass of volatile products.
Caption: Influence of substituents on thermodynamic stability.
Implications for Drug Development and Lead Optimization
A thorough understanding of the thermodynamic stability of 1,2,4-oxadiazole derivatives is crucial during the drug development process.
-
Candidate Selection: Stability data helps in selecting drug candidates with a desirable shelf-life and resistance to degradation under physiological conditions.
-
Formulation Development: Knowledge of thermal properties, such as melting point and decomposition temperature, guides the development of stable pharmaceutical formulations.
-
Metabolic Prediction: While thermodynamic stability does not directly equate to metabolic stability, a chemically stable core is often a prerequisite. The 1,2,4-oxadiazole ring's resistance to hydrolysis makes it a favorable replacement for esters and amides to circumvent enzymatic degradation. *[4] Lead Optimization: If a lead compound exhibits poor stability, medicinal chemists can use the principles of SSR to rationally design more stable analogues. For instance, replacing an EWG with an EDG or altering the substitution pattern can enhance stability without compromising pharmacological activity.
Conclusion
1,2,4-Oxadiazole benzaldehyde derivatives represent a valuable class of compounds in the landscape of modern drug discovery. Their thermodynamic stability is a key determinant of their viability as therapeutic agents. This guide has provided a framework for understanding and evaluating this critical property, integrating both computational and experimental approaches. By leveraging these methodologies and a sound understanding of structure-stability relationships, researchers can rationally design and develop more robust, stable, and effective 1,2,4-oxadiazole-based medicines. The continued exploration of these scaffolds, with a keen eye on their fundamental physicochemical properties, will undoubtedly pave the way for the next generation of innovative therapies.
References
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
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Anonymous. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. [Link]
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Anonymous. (n.d.). Proposed Reaction Mechanism of 1,2,4‐oxadiazole Synthesis. ResearchGate. [Link]
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Piazzi, L., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Anonymous. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Piazzi, L., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]
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Anonymous. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
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Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(4), 2491-2525. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
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Piazzi, L., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
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Rosa, M. F., et al. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]
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Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]
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Lee, Y.-T., et al. (2020). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. Cancers, 12(11), 3121. [Link]
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Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(11), 1529-1538. [Link]
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Kudelko, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
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Anonymous. (n.d.). Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. [Link]
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Nita, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(21), 6678. [Link]
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Wang, C., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(15), 4583-4587. [Link]
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Anonymous. (n.d.). Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... ResearchGate. [Link]
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Basarab, G. S., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 6(11), 1124-1129. [Link]
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Anonymous. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
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Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]
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Nita, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(23), 7380. [Link]
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de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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Anonymous. (n.d.). Non-symmetrical luminescent 1,2,4-oxadiazole-based liquid crystals. ResearchGate. [Link]
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De Luca, L., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(21), 5170. [Link]
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Anonymous. (n.d.). Dependence of 1,2,4-oxadiazole derivatives with transition temperatures... ResearchGate. [Link]
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Anonymous. (n.d.). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. ResearchGate. [Link]
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Anonymous. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit. [Link]
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Anonymous. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. ScienceDirect. [Link]
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Krasavin, M. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(11), 3591. [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3121-3129. [Link]
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Anonymous. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]
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Bioisosteric properties of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde in drug design
Title: Bioisosteric Properties & Synthetic Utility of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Subtitle: A Technical Guide to Metabolic Stability and Scaffold Diversification in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde represents a "privileged" dual-function building block. It combines a robust bioisostere (the 1,2,4-oxadiazole ring) with a versatile synthetic handle (the aldehyde).
This guide addresses a critical challenge in lead optimization: metabolic lability . Esters and amides are often rapidly hydrolyzed by plasma esterases and amidases, limiting the half-life of promising compounds. The 1,2,4-oxadiazole moiety serves as a metabolically stable surrogate for these groups while retaining the necessary electronic and geometric profile for receptor binding. This molecule specifically allows for the introduction of this stability early in the synthetic sequence, utilizing the aldehyde functionality for divergent library synthesis.
Physicochemical Profile & Bioisosterism
The 1,2,4-oxadiazole ring is not merely a passive linker; it is an active pharmacophore element.[1] Its planar, electron-deficient nature mimics the carbonyl-containing transition states of esters and amides but resists nucleophilic attack by hydrolytic enzymes.
Comparative Properties Table
The following data highlights why a medicinal chemist would select the oxadiazole scaffold over a traditional ester.
| Property | Ester (-COOR) | Amide (-CONHR) | 1,2,4-Oxadiazole | Impact on Drug Design |
| Metabolic Stability | Low (Hydrolysis prone) | Moderate | High | Extends |
| H-Bond Acceptors | 2 (Carbonyl, Ether O) | 1 (Carbonyl) | 3 (N2, N4, O1) | Additional vectors for receptor interaction. |
| H-Bond Donors | 0 | 1 (NH) | 0 | Improves membrane permeability (lower PSA). |
| Dipole Moment | ~1.7 - 1.9 D | ~3.5 - 4.0 D | ~3.0 - 4.0 D | Mimics the electrostatic field of the peptide bond. |
| LogP (Lipophilicity) | Variable | Low/Moderate | Moderate | Modulates solubility without sacrificing permeability. |
| Geometry | Planar (s-cis/s-trans) | Planar (Resonance) | Planar (Aromatic) | Rigidifies the scaffold, reducing entropic penalty. |
Bioisosteric Replacement Logic
The following diagram illustrates the structural and functional rationale for replacing a labile ester with the oxadiazole core found in the title compound.
Caption: Transition from labile ester to stable 1,2,4-oxadiazole, highlighting the preservation of binding interactions and elimination of metabolic soft spots.
Synthetic Protocols
Protocol A: Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Prerequisites:
-
Reagents: Methyl 4-formylbenzoate, Trimethyl orthoformate, p-TsOH, Acetamidoxime, Sodium Hydride (NaH), Anhydrous THF, HCl.
-
Equipment: Inert atmosphere (Argon/Nitrogen) manifold, Reflux condenser.
Step 1: Acetal Protection
-
Dissolve Methyl 4-formylbenzoate (10 mmol) in dry Methanol (30 mL).
-
Add Trimethyl orthoformate (15 mmol) and a catalytic amount of p-TsOH (0.1 mmol).
-
Reflux for 3 hours. Monitor by TLC (disappearance of aldehyde spot).
-
Neutralize with
, concentrate, and pass through a short silica plug.-
Result:Methyl 4-(dimethoxymethyl)benzoate .
-
Step 2: Oxadiazole Ring Construction
-
Suspend Sodium Hydride (60% dispersion, 12 mmol) in anhydrous THF (20 mL) at 0°C under Argon.
-
Add Acetamidoxime (11 mmol) portion-wise. Stir for 30 min to form the sodium salt.
-
Add the solution of Methyl 4-(dimethoxymethyl)benzoate (10 mmol in 10 mL THF) dropwise.
-
Heat the mixture to reflux for 4–6 hours.
-
Cool to RT, quench with water, and extract with EtOAc.
Step 3: Deprotection
-
Dissolve the crude acetal-oxadiazole intermediate in THF/H2O (4:1).
-
Add 1M HCl (5 mL) and stir at RT for 1 hour.
-
Neutralize with saturated
, extract with DCM, and purify via column chromatography (Hexane/EtOAc).-
Final Product:4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde .
-
Protocol B: Divergent Library Synthesis (Reductive Amination)
The aldehyde handle allows for the rapid generation of amine libraries (e.g., for GPCR or Kinase targeting).
-
Dissolve 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (1.0 eq) and the Target Amine (
, 1.1 eq) in DCE (Dichloroethane). -
Add Sodium Triacetoxyborohydride (
, 1.5 eq) and Acetic Acid (1.0 eq). -
Stir at RT for 12 hours.
-
Quench with aqueous
. Isolate product via phase separation.[5]
Synthetic Workflow Visualization
The following diagram maps the synthesis and downstream utility of the scaffold.
Caption: Step-wise synthesis of the title compound and its utility as a divergent node for library generation.
Applications in Drug Design
Case Study: Store-Operated Calcium Entry (SOCE) Modulators
Research has demonstrated that replacing the ester moiety of pyrazole-based SOCE inhibitors with a 1,2,4-oxadiazole ring significantly improves metabolic stability. The title compound serves as the precursor for the "tail" of these molecules.
-
Challenge: Ester-containing inhibitors showed
remaining parent compound after 1h incubation with liver microsomes. -
Solution: Oxadiazole analogs (derived from the title compound) showed
stability while maintaining potency ( in low range).
GPCR Agonists (Muscarinic Receptors)
The 3-methyl-1,2,4-oxadiazole moiety is a classic bioisostere for the methyl ester found in arecoline and related muscarinic agonists. It mimics the ester's geometry but prevents rapid hydrolysis, allowing for systemic efficacy in neurodegenerative models.
References
-
Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings.[1][5][6][7][8] ChemMedChem, 18(9), e202200638. Retrieved from [Link]
-
Zuccolo, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 648–656. Retrieved from [Link]
-
Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Retrieved from [Link]
-
Slawinski, J., et al. (2020).[6] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2601. Retrieved from [Link]
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Reactivity Profile of Aldehyde Group in Oxadiazole Derivatives
This is an in-depth technical guide on the reactivity profile of the aldehyde group in oxadiazole derivatives.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers[1]
Executive Summary
The incorporation of an aldehyde functionality onto an oxadiazole ring (specifically 1,3,4-oxadiazole and 1,2,4-oxadiazole) creates a highly electrophilic "warhead" capable of diverse chemical transformations. Unlike benzaldehyde, where the phenyl ring offers conjugation with moderate electron-withdrawing character, the oxadiazole ring acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the carbonyl group.[1] This guide details the synthesis, unique reactivity, and stability challenges of these heterocyclic aldehydes, providing actionable protocols for their application in drug design.[1]
Electronic & Structural Context
To predict reactivity, one must understand the electronic environment imposed by the heterocycle.
The "Super-Electrophile" Effect
The oxadiazole ring is
-
Inductive Effect (-I): The presence of three heteroatoms (N, N, O) creates a strong inductive withdrawal of electron density from the exocyclic carbon.
-
Mesomeric Effect (-M): The ring pulls
-density, leaving the carbonyl carbon highly partial positive ( ).
Consequence: The aldehyde carbonyl is significantly more reactive towards nucleophiles than standard aromatic aldehydes. It readily forms hydrates in aqueous solution and reacts with weak nucleophiles that might otherwise require acid catalysis.
Figure 1: Electronic activation of the aldehyde group by the oxadiazole scaffold.
Synthesis Strategies
Accessing oxadiazole aldehydes requires bypassing the instability of certain intermediates. Two primary routes are recommended based on reliability and scalability.
Protocol A: Selenium Dioxide Oxidation (The Riley Oxidation)
This is the preferred route for converting a methyl group directly to an aldehyde. It avoids the harsh conditions of radical halogenation.
Substrate: 2-Methyl-5-aryl-1,3,4-oxadiazole.[1]
Reagent: Selenium Dioxide (SeO
Step-by-Step Protocol:
-
Setup: Dissolve 2-methyl-5-phenyl-1,3,4-oxadiazole (1.0 eq) in 1,4-dioxane (10 mL/mmol).
-
Addition: Add finely powdered SeO
(1.2 eq). Note: Commercial SeO can be polymeric; sublimation prior to use enhances reactivity but is not strictly necessary for this substrate. -
Reaction: Reflux the mixture (
) for 4–6 hours. Monitor via TLC (Aldehydes typically run slightly faster or stain differently with DNP stain than the methyl precursor). -
Workup: Filter the hot solution through a Celite pad to remove black selenium metal. Evaporate the filtrate.
-
Purification: Recrystallize from Ethanol/Water. Do not use silica chromatography if possible, as the aldehyde can hydrate on the column.
Protocol B: Controlled Reduction of Esters
For 1,2,4-oxadiazoles, which may be sensitive to the oxidative conditions above, reduction of the ester is superior.[1]
Substrate: Ethyl 1,2,4-oxadiazole-5-carboxylate.[1]
Reagent: Diisobutylaluminum hydride (DIBAL-H).[4]
Condition: Cryogenic (
Step-by-Step Protocol:
-
Setup: Dissolve the ester (1.0 eq) in anhydrous DCM under Argon. Cool to
. -
Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes along the side of the flask to precool the reagent.
-
Quench: Stir for 1 hour. Quench at
with Methanol (excess), then add saturated Rochelle’s salt solution (potassium sodium tartrate). -
Extraction: Allow to warm to RT and stir vigorously until the aluminum emulsion breaks (two clear layers). Extract with DCM.
Reactivity Profile & Transformations
C-N Bond Formation (Schiff Bases & Hydrazones)
This is the most dominant reaction class. Due to the electrophilicity described in Section 2, these reactions often proceed without acid catalysis or water removal (Dean-Stark).[1]
-
Reaction: Condensation with amines, hydrazines, or semicarbazides.[1][5]
-
Rate: Extremely fast (minutes to hours at RT).
-
Application: Synthesis of hydrazone-linked antimicrobial agents.[1]
Data Summary: Comparative Reactivity
| Electrophile | Reaction with Aniline (Time to Equilibrium) | Catalyst Required? |
|---|---|---|
| Benzaldehyde | 4–6 Hours | Yes (Acetic Acid) |
| Pyridine-2-carbaldehyde | 1–2 Hours | Mild |
| 1,3,4-Oxadiazole-2-CHO | < 30 Minutes | No |[1]
C-C Bond Formation (Knoevenagel Condensation)
The aldehyde serves as an excellent acceptor for active methylene compounds.
-
Reagents: Malononitrile, Ethyl cyanoacetate.[1]
-
Conditions: Ethanol, catalytic Piperidine, RT.[1]
-
Outcome: High yields of
-unsaturated nitriles.[1] These products are often highly crystalline and fluorescent.
Stability & Ring Opening (The "Achilles' Heel")
Researchers must be cautious with 1,2,4-oxadiazoles .[1]
-
Base Sensitivity: In the presence of strong nucleophiles (OH
, alkoxides), the 1,2,4-oxadiazole ring can undergo nucleophilic attack at C5, leading to ring opening (Mononuclear Rearrangement of Heterocycles - MRH).[1] -
Mitigation: When reacting the aldehyde group of a 1,2,4-oxadiazole, avoid strong bases (NaOH, NaOEt).[1] Use weak organic bases (Pyridine, Et
N) or acid-catalyzed conditions.[1] -
1,3,4-Oxadiazoles: Significantly more robust and generally stable to standard basic workups.[1]
Figure 2: Primary reaction pathways and stability warnings.
References
-
Synthesis of 1,3,4-Oxadiazoles (General)
-
Riley Oxidation Mechanism & Applications
-
Oxadiazole Stability Studies
-
DIBAL-H Reduction Protocols
-
Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters."[4]
-
-
Biological Activity of Oxadiazole Derivatives
- Journal of Chemical Reviews.
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Methodological & Application
Application Note: Precision Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
This Application Note is designed for research scientists and drug discovery professionals requiring a robust, scalable protocol for the synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde .
Unlike standard literature which often overlooks functional group compatibility, this guide addresses the critical challenge of preserving the reactive aldehyde moiety during the formation of the 1,2,4-oxadiazole ring.
Target Molecule: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS Registry Number: (Analogous structures exist; specific CAS may vary by substitution) Core Scaffold: 3,5-Disubstituted-1,2,4-Oxadiazole Primary Application: Bioisosteric replacement for esters/amides; intermediate for Schiff base formation or reductive amination libraries.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is classically achieved via the condensation of an amidoxime with an activated carboxylic acid. However, the presence of a formyl group (aldehyde) on the benzoic acid precursor presents a specific chemoselectivity challenge.
The Chemoselectivity Paradox
The primary amino group (
-
Pathway A (Desired):
-acylation of the amidoxime by the activated carboxylate, followed by cyclodehydration. -
Pathway B (Undesired): Nucleophilic attack of the amidoxime amine on the aldehyde, leading to Schiff base (imine) or oxime formation.
To ensure high purity and yield, this protocol utilizes a Protection-Deprotection Strategy via a dimethyl acetal. While a direct coupling approach exists (and is faster), it is prone to side reactions and is recommended only for rapid, small-scale screening.
Retrosynthetic Logic (Graphviz Diagram)
Figure 1: Retrosynthetic disconnection showing the acetal protection strategy to mask the aldehyde.
Part 2: Detailed Experimental Protocols
Phase 1: Reagent Preparation
Synthesis of Acetamidoxime (
-
Dissolution: Dissolve Hydroxylamine hydrochloride (1.1 eq) in Methanol.
-
Neutralization: Add Sodium methoxide (1.1 eq) or Sodium carbonate (0.6 eq) to liberate free hydroxylamine. Stir for 30 min and filter off the NaCl precipitate.
-
Addition: Add Acetonitrile (1.0 eq) to the filtrate.
-
Reaction: Reflux at 60–70°C for 4–6 hours or stir at RT for 24 hours.
-
Workup: Concentrate in vacuo. Recrystallize from isopropanol/hexane if necessary.
-
Checkpoint:
(DMSO- ) should show a singlet methyl (~1.7 ppm) and broad / signals.
-
Phase 2: Protection of the Aldehyde
Step A: Synthesis of Methyl 4-(dimethoxymethyl)benzoate Direct acetalization of the acid often esterifies the carboxyl group simultaneously. This is acceptable as we will saponify it in the next step.
| Reagent | Equivalents | Role |
| 4-Formylbenzoic acid | 1.0 | Substrate |
| Trimethyl orthoformate (TMOF) | 3.0 | Dehydrating/Acetal agent |
| p-Toluenesulfonic acid (pTsOH) | 0.05 (Cat.) | Acid Catalyst |
| Methanol (anhydrous) | Solvent (0.5 M) | Solvent |
Protocol:
-
Suspend 4-formylbenzoic acid in anhydrous MeOH.
-
Add TMOF and pTsOH.
-
Reflux for 3–5 hours. Monitor by TLC (disappearance of aldehyde).
-
Quench with
(to neutralize acid) and concentrate. -
Redissolve in EtOAc, wash with
, water, and brine. Dry ( ) and concentrate.
Step B: Saponification to 4-(Dimethoxymethyl)benzoic acid Critical: Acetals are stable to base. We can hydrolyze the ester without losing the protecting group.
-
Dissolve the ester from Step A in THF/Water (3:1) .
-
Add LiOH·H2O (1.5 eq).[1]
-
Stir at RT for 2–4 hours.
-
Careful Workup: Acidify carefully with 1M Citric Acid or NaH2PO4 to pH ~5–6. Do not use strong HCl, or you will deprotect the acetal prematurely.
-
Extract with EtOAc, dry, and concentrate to yield the protected acid.
Phase 3: Oxadiazole Ring Formation (The Coupling)
This step constructs the 1,2,4-oxadiazole core using CDI (1,1'-Carbonyldiimidazole) as the activator.
Reaction Scheme:
| Reagent | Equivalents | Role |
| 4-(Dimethoxymethyl)benzoic acid | 1.0 | Protected Substrate |
| CDI | 1.2 | Activator |
| Acetamidoxime | 1.2 | Nucleophile |
| DMF (anhydrous) | Solvent (0.2 M) | Solvent |
Protocol:
-
Activation: Dissolve the protected acid in anhydrous DMF under Nitrogen. Add CDI in one portion.
-
Observation: Gas evolution (
) will occur. Stir at RT for 30–60 min until gas evolution ceases.
-
-
Coupling: Add Acetamidoxime solid in one portion. Stir at RT for 1–2 hours.
-
Mechanistic Note: This forms the linear
-acylamidoxime intermediate.
-
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.
-
Optimization: If yield is low, add 1.0 eq of TBAF (Tetrabutylammonium fluoride) in THF and heat; fluoride promotes cyclodehydration under milder conditions.
-
-
Workup: Cool to RT. Dilute with water (excess) and extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Phase 4: Deprotection & Final Isolation
Restoring the aldehyde functionality.
Protocol:
-
Dissolve the acetal-oxadiazole intermediate in Acetone/Water (5:1) or THF/1N HCl (4:1) .
-
Stir at RT.[2] Monitor by TLC.
-
Time: Usually rapid (30 min – 2 hours).
-
-
Neutralization: Once conversion is complete, neutralize with saturated
. -
Extraction: Extract with DCM or EtOAc.
-
Final Polish: Recrystallize from Ethanol/Heptane if necessary.
Part 3: Process Workflow & Logic
The following diagram illustrates the critical decision points and process flow for the synthesis.
Figure 2: Step-by-step experimental workflow emphasizing the protection strategy.
Part 4: Analytical Data & Troubleshooting
Expected Characterization Data
-
(400 MHz,
):- 10.10 (s, 1H, CHO )
-
8.35 (d,
Hz, 2H, Ar-H ortho to oxadiazole) -
8.05 (d,
Hz, 2H, Ar-H ortho to aldehyde) -
2.50 (s, 3H,
-oxadiazole )
-
MS (ESI):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete dehydration of the | Increase temperature to 120°C or add 1.0 eq TBAF (Tetrabutylammonium fluoride) to catalyze ring closure. |
| Aldehyde Loss | Schiff base formation (if using direct route) or harsh deprotection. | Ensure acetal protection was used. Use milder acid (e.g., PPTS in wet acetone) for deprotection. |
| Product is an Acid | Oxidation of aldehyde during workup.[3] | Perform workup under inert atmosphere; ensure solvents are peroxide-free. |
References
-
Standard 1,2,4-Oxadiazole Synthesis (CDI Method)
-
Deegan, T. L., et al. "Parallel synthesis of 1,2,4-oxadiazoles using CDI activation." Bioorganic & Medicinal Chemistry Letters 9.2 (1999): 209-212.
-
-
One-Pot Synthesis Protocols
- Baykov, S. V., et al. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules 27.2 (2022).
-
Aldehyde Compatibility & Protection
- BenchChem Technical Guide. "Synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde."
-
(General reference for benzaldehyde handling in oxadiazole synthesis).
-
Acetamidoxime Preparation
-
Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[4] Journal of Organic Chemistry 74.15 (2009): 5640-5643.
-
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Application Note: Catalytic Oxidation Protocols for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Synthesis
Abstract & Scope
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a critical intermediate step in the production of Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Ozanimod analogs) and novel immunomodulatory drugs. While the 1,2,4-oxadiazole ring provides essential pharmacophore properties, its sensitivity to strong nucleophiles and extreme pH conditions necessitates precise oxidation protocols.
This guide details two robust, catalytic methods for converting the precursor [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol to the target aldehyde. We prioritize chemoselectivity (avoiding over-oxidation to the carboxylic acid) and scalability.
Core Challenges Addressed
-
Chemoselectivity: Preventing the oxidation of the aldehyde to benzoic acid.
-
Ring Stability: Avoiding hydrolytic cleavage of the 1,2,4-oxadiazole ring (susceptible at pH > 12 or pH < 2).
-
Purification: Minimizing residual oxidant contamination (e.g., "TEMPO pinking").
Methodology Comparison
We present two primary methodologies: the Anelli Oxidation (Standard Industrial) and the Stahl Aerobic Oxidation (Green/Lab Scale).
| Feature | Method A: Anelli (TEMPO/NaOCl) | Method B: Stahl (Cu/TEMPO/Air) |
| Catalyst System | TEMPO (1 mol%) / KBr (10 mol%) | TEMPO (5 mol%) / Cu(I) / bipyridine |
| Stoichiometric Oxidant | Sodium Hypochlorite (Bleach) | Ambient Air / O₂ |
| Reaction Time | Fast (30–60 min) | Moderate (1–4 hours) |
| pH Conditions | Buffered (pH 8.6–9.5) | Neutral / Organic Solvent |
| Scalability | High (Kg scale proven) | Moderate (<100g preferred) |
| Green Chemistry Score | Moderate (Chlorinated waste) | High (Water is only byproduct) |
Method A: The Anelli Protocol (TEMPO/Bleach)
Recommended for scale-up (>10g) due to speed and cost-efficiency.
Mechanistic Insight
The reaction relies on the in situ generation of the active oxidant, the N-oxoammonium species , from TEMPO by hypochlorite. The bromide ion acts as a co-catalyst, accelerating the regeneration of the active species.
Critical Control Point: The pH must be maintained between 8.6 and 9.5 .
-
pH > 10: Promotes the "Cannizzaro-like" disproportionation and over-oxidation to carboxylic acid.
-
pH < 5: Inhibits the regeneration of the oxoammonium ion and may destabilize the oxadiazole ring.
Detailed Protocol
Reagents:
-
Precursor Alcohol: 10.0 g (52.6 mmol)
-
TEMPO (free radical): 82 mg (0.52 mmol, 1 mol%)
-
KBr: 0.63 g (5.26 mmol, 10 mol%)
-
Dichloromethane (DCM): 100 mL
-
Sodium Hypochlorite (NaOCl): ~1.1 equiv (Commercial bleach, titrated to ~10-13%)
-
Buffer: Sat. aq. NaHCO₃
Step-by-Step Procedure:
-
Preparation: Dissolve the precursor alcohol (10.0 g) and TEMPO (82 mg) in DCM (100 mL) in a round-bottom flask equipped with an overhead stirrer and a thermometer. Cool the mixture to 0–5 °C .
-
Aqueous Phase: In a separate beaker, dissolve KBr (0.63 g) in saturated aqueous NaHCO₃ (50 mL). Add this to the organic phase with vigorous stirring.
-
Oxidant Addition: Slowly add the NaOCl solution dropwise via an addition funnel over 20–30 minutes.
-
Note: Maintain internal temperature < 10 °C. The reaction is exothermic.
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or HPLC every 10 minutes after addition. The reaction is typically complete within 45 minutes.
-
Endpoint: Disappearance of alcohol; appearance of aldehyde.
-
-
Quenching: Once complete, immediately quench by adding saturated aqueous Sodium Thiosulfate (50 mL) and stirring for 10 minutes. The organic layer should turn from orange/red to pale yellow.
-
Work-up: Separate the phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Heptane is usually sufficient. If "TEMPO pink" persists, pass through a short pad of silica gel.
Method B: The Stahl Protocol (Aerobic Cu/TEMPO)
Recommended for medicinal chemistry discovery (<5g) and green chemistry compliance.
Mechanistic Insight
This method utilizes a Copper(I)/Bipyridine complex to activate molecular oxygen, which re-oxidizes the reduced TEMPO-H back to the active nitroxyl radical. It avoids chlorinated oxidants entirely.
Detailed Protocol
Reagents:
-
Precursor Alcohol: 1.0 g (5.26 mmol)
-
CuBr: 38 mg (5 mol%)
-
2,2'-Bipyridine (bpy): 41 mg (5 mol%)
-
TEMPO: 41 mg (5 mol%)
-
N-Methylimidazole (NMI): 86 mg (10 mol%)
-
Acetonitrile (MeCN): 10 mL
Step-by-Step Procedure:
-
Catalyst Formation: In a reaction vial open to the air, dissolve CuBr and bpy in MeCN (5 mL). The solution will turn dark brown/red (formation of [Cu(bpy)] complex).[1]
-
Activation: Add TEMPO and NMI. Stir for 5 minutes. The solution typically turns a deep reddish-brown.[1]
-
Substrate Addition: Add the precursor alcohol (1.0 g) dissolved in the remaining MeCN (5 mL).
-
Reaction: Stir vigorously at Room Temperature open to the atmosphere (or equipped with an O₂ balloon for faster rates).
-
Visual Cue: As the reaction proceeds, the solution often transitions from red-brown to green (indicating Cu(II) species accumulation).
-
-
Work-up: Dilute with water and extract with EtOAc. Wash with 1M HCl (to remove Cu and imidazole) followed by brine.
-
Caution: The 1,2,4-oxadiazole is stable to dilute HCl washes for short durations, but do not prolong contact.
-
-
Isolation: Dry and concentrate.
Visualizations
Figure 1: TEMPO Catalytic Cycle (Anelli Conditions)
The diagram below illustrates the regeneration of the active Oxoammonium species by Hypochlorite.
Caption: The catalytic cycle showing the conversion of alcohol to aldehyde via the active Oxoammonium species, regenerated by NaOCl.[2]
Figure 2: Decision Matrix for Method Selection
Use this workflow to select the appropriate protocol based on scale and constraints.
Caption: Workflow for selecting between Anelli (Method A) and Stahl (Method B) oxidation protocols.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Product is Pink/Red | Residual TEMPO contamination. | Wash organic layer with 10% Ascorbic Acid during work-up to reduce TEMPO. |
| Low Yield / Stalled | pH dropped below 8.0 (Anelli) or O₂ depletion (Stahl). | Anelli: Add more NaHCO₃ buffer. Stahl: Increase stirring rate or switch from air to O₂ balloon. |
| Carboxylic Acid Formed | Over-oxidation due to high pH or excess oxidant. | Anelli: Strictly maintain pH < 9.5. Quench immediately upon TLC completion. |
| Oxadiazole Ring Loss | Hydrolysis due to extreme pH or prolonged reaction. | Avoid pH > 11. Keep reaction time under 2 hours. Keep temperature < 10°C. |
References
-
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987, 52(12), 2559–2562.
-
Hoover, J. M., & Stahl, S. S. "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 2011, 133(42), 16901–16910.
-
Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010, 14(1), 245–251.
-
Organic Chemistry Portal. "Oxidation of Alcohols to Aldehydes: TEMPO-Mediated."
Sources
Solid-phase synthesis applications of 3-methyl-1,2,4-oxadiazole derivatives
Application Note: High-Precision Solid-Phase Synthesis of 3-Methyl-1,2,4-Oxadiazole Derivatives
Part 1: Strategic Analysis & Core Directive
1.1 Executive Summary The 3-methyl-1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a metabolically stable bioisostere for esters and amides. Its incorporation into drug candidates often improves lipophilicity (LogD), membrane permeability, and resistance to hydrolysis while maintaining hydrogen-bond acceptor capabilities.
This guide moves beyond generic heterocyclic synthesis, providing a field-validated solid-phase synthesis (SPS) protocol designed for high-throughput library generation. We focus on the "TBAF-mediated cyclization" strategy, a superior alternative to thermal dehydration that minimizes resin degradation and side reactions.
1.2 The Regiochemistry Challenge In solid-phase synthesis, the orientation of the oxadiazole ring relative to the resin determines the final substitution pattern.
-
Target: 3-Methyl-1,2,4-oxadiazoles (Methyl group at C3, variable group at C5).
-
Strategy: Immobilize the carboxylic acid precursor (C5 source) on the resin and couple with acetamidoxime (C3 + Methyl source).
Part 2: Scientific Integrity & Logic (Protocols)
Resin & Linker Selection
-
Wang Resin (Recommended): Ideal for generating C-terminal carboxylic acids or modified scaffolds. The ester linkage is stable to the basic conditions of amidoxime coupling and TBAF cyclization.
-
Rink Amide Resin: Use only if the oxadiazole is part of a side chain or if the final cleavage is intended to yield an amide functionality distal to the oxadiazole.
Master Protocol: The "Resin-Acid + Acetamidoxime" Route
This protocol describes the synthesis of 5-substituted-3-methyl-1,2,4-oxadiazoles.
Reagents Required:
-
Wang Resin (loading 0.6–1.0 mmol/g)
-
Fmoc-Amino Acids or Carboxylic Acids (R-COOH)
-
Acetamidoxime (commercially available or synthesized from acetonitrile + hydroxylamine)
-
Coupling Agents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)
-
Cyclization Agent: TBAF (Tetra-n-butylammonium fluoride), 1M in THF
-
Solvents: DMF, DCM, THF
Step-by-Step Workflow:
1. Resin Preparation & Acid Loading
-
Theory: Standard Fmoc-SPPS protocols apply. Ensure the "R" group attached to the resin terminates in a free carboxylic acid.
-
Action: Swell Wang resin in DCM (30 min).[1][2] Couple the first Fmoc-amino acid using MSNT/MeIm or symmetrical anhydride method to minimize racemization. Deprotect Fmoc (20% piperidine/DMF) and elongate peptide chain if necessary. End with a free carboxylic acid.
2. Activation & Coupling (Formation of O-Acylamidoxime)
-
Theory: The resin-bound carboxylic acid must be activated to an active ester to react with the weak nucleophile oxygen of acetamidoxime.
-
Action:
-
Wash resin with anhydrous DMF (3x).
-
Add R-COOH (Resin-bound) : DIC : HOBt : Acetamidoxime in a ratio of 1 : 3 : 3 : 5 .
-
Optimization: Pre-activate the resin-bound acid with DIC/HOBt for 10 mins before adding acetamidoxime to reduce N-acylation side products.
-
Shake at Room Temperature (RT) for 4–16 hours.
-
QC Check: Perform a mini-cleavage (TFA) and check LC-MS. You should see the mass of the linear O-acylamidoxime intermediate (M + 74 Da relative to acid).
-
3. TBAF-Mediated Cyclization (The Critical Step)
-
Theory: Thermal dehydration typically requires 110°C in DMSO, which can degrade resin linkers. TBAF acts as a basic catalyst that promotes cyclodehydration at ambient temperature.
-
Action:
-
Wash resin thoroughly with DMF (3x) and THF (3x) to remove urea byproducts.
-
Add 1.0 M TBAF in THF (5 equivalents relative to resin loading).
-
Shake at Room Temperature for 2–4 hours .
-
Note: The solution may turn slightly yellow/orange.
-
Wash resin: THF (3x), DMF (3x), DCM (3x).
-
4. Cleavage & Isolation
-
Action: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Filter and precipitate in cold diethyl ether.
Part 3: Visualization & Formatting
Reaction Logic Diagram
Caption: Figure 1. Solid-phase assembly of 3-methyl-1,2,4-oxadiazoles via the O-acylamidoxime intermediate.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Acetamidoxime is a poor nucleophile. | Increase equivalents (up to 10eq). Use HOAt instead of HOBt for faster activation. |
| No Cyclization | Steric hindrance or insufficient base. | Extend TBAF reaction time to 6h. Alternatively, heat to 80°C in DMF (if resin permits). |
| Silyl Group Loss | TBAF removes silyl protecting groups (TBDMS). | CRITICAL: If silyl groups are present, DO NOT use TBAF. Use DIC/DIEA in Diglyme at 100°C for cyclization. |
| N-Acylation Byproduct | Acetamidoxime attacking via amine (rare but possible). | Ensure Pre-activation of the acid. Maintain strictly anhydrous conditions during activation. |
Comparative Analysis: 3-Methyl vs. 5-Methyl Synthesis
| Feature | Target: 3-Methyl-1,2,4-Oxadiazole | Target: 5-Methyl-1,2,4-Oxadiazole |
| Resin Component | Carboxylic Acid (R-COOH) | Amidoxime (R-C(=NOH)NH2) |
| Solution Reagent | Acetamidoxime | Acetic Anhydride or Acetyl Chloride |
| Mechanism | Resin-Acid + Acetamidoxime | Resin-Amidoxime + Acetylating Agent |
| Key Advantage | Access to diverse "R" groups from amino acid pool.[3] | High yield due to potent electrophile (Ac2O). |
References
-
Solid-Phase Synthesis of 1,2,4-Oxadiazoles . Tetrahedron Letters, 1999. Link
-
TBAF-Mediated Cyclization of O-Acylamidoximes . Journal of Organic Chemistry, 2009. Link
-
Medicinal Chemistry of 1,2,4-Oxadiazoles . Journal of Medicinal Chemistry, 2012. Link
-
Solid-Phase Synthesis of Peptidomimetics . Chemical Reviews, 2019.[4] Link
Sources
Application Notes and Protocols for the Functionalization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde in Polymer Chemistry
Foreword
For the contemporary materials scientist, the quest for novel polymers with tailored properties is a perpetual frontier. The strategic incorporation of heterocyclic moieties into polymer backbones has consistently yielded materials with enhanced thermal stability, unique optoelectronic characteristics, and specialized functionalities. Among these, the 1,2,4-oxadiazole ring is a particularly noteworthy pharmacophore and a robust building block for high-performance polymers due to its aromaticity and thermal resilience.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the functionalization of a key intermediate, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, paving the way for its integration into advanced polymer architectures. We will explore the synthesis of this core molecule and its subsequent transformation into polymerizable monomers via three canonical pathways: Wittig olefination, reductive amination, and Knoevenagel condensation. The heightened electrophilicity of the aldehyde, a direct consequence of the electron-withdrawing nature of the oxadiazole ring, will be a central theme, informing our strategic approach to these transformations.[1][3]
Synthesis of the Core Monomer: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
The synthesis of the title compound is predicated on the well-established construction of the 1,2,4-oxadiazole ring from an amidoxime and an aldehyde, which in this case also serves as the precursor to the desired functional group.[4][5]
Rationale and Mechanistic Insight
The chosen synthetic route involves a base-mediated, one-pot reaction that leverages the dual role of 4-formylbenzonitrile as both a nitrile source for the amidoxime and a precursor to the benzaldehyde moiety. The reaction proceeds through three key stages:
-
Amidoxime Formation: Hydroxylamine adds to the nitrile group of 4-formylbenzonitrile in the presence of a base to form 4-formylbenzamidoxime.
-
Cyclization Precursor Formation: The newly formed amidoxime reacts with a second equivalent of 4-formylbenzaldehyde.
-
Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization and oxidation, with the second equivalent of the aldehyde acting as the oxidant, to yield the desired 1,2,4-oxadiazole.[4]
The methyl group at the 3-position of the oxadiazole is introduced by using acetamidoxime.
Experimental Protocol: Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Formylbenzoic acid | 150.13 | ≥98% | Sigma-Aldrich |
| Acetamidoxime | 74.08 | ≥97% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 | ≥97% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Sigma-Aldrich |
| Toluene | 92.14 | Anhydrous | Sigma-Aldrich |
Procedure:
-
To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetamidoxime (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude O-acylamidoxime in a round-bottom flask, add anhydrous toluene.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde as a solid.
Functionalization of the Aldehyde Moiety
The aldehyde group of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is the gateway to a diverse range of polymerizable monomers. The electron-withdrawing character of the 1,2,4-oxadiazole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This heightened reactivity informs the conditions for the following functionalization reactions.
Wittig Olefination for Vinyl Monomer Synthesis
The Wittig reaction is a robust method for converting aldehydes into alkenes, providing a direct route to vinyl monomers suitable for radical polymerization.[6] The increased reactivity of our substrate allows for milder reaction conditions compared to benzaldehydes bearing electron-donating groups.[1]
Diagram of Wittig Olefination Workflow:
Caption: Workflow for vinyl monomer synthesis and subsequent polymerization.
Protocol 2.1.1: Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)styrene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyltriphenylphosphonium bromide | 357.23 | ≥98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | - | As synthesized | - |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Sigma-Aldrich |
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep orange/red, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(3-Methyl-1,2,4-oxadiazol-5-yl)styrene.
Reductive Amination for Amine-Functionalized Monomers
Reductive amination provides a pathway to introduce primary or secondary amine functionalities, which can then be used in subsequent polymerization reactions, such as the formation of polyamides or polyimides.[7][8] The enhanced electrophilicity of the aldehyde facilitates the initial imine formation.[9][10]
Diagram of Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Protocol 2.2.1: Synthesis of N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl)aniline
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | - | As synthesized | - |
| Aniline | 93.13 | ≥99.5% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | ≥95% | Sigma-Aldrich |
| Dichloroethane (DCE) | 98.96 | Anhydrous | Sigma-Aldrich |
| Acetic Acid | 60.05 | Glacial | Sigma-Aldrich |
Procedure:
-
Dissolve 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (1.0 eq) and aniline (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired amine.
Knoevenagel Condensation for α,β-Unsaturated Monomers
The Knoevenagel condensation is an effective method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[11] This reaction is particularly efficient with electron-poor benzaldehydes, leading to the formation of α,β-unsaturated systems that can be further functionalized or polymerized.[3][12]
Diagram of Knoevenagel Condensation Workflow:
Caption: Knoevenagel condensation for monomer synthesis.
Protocol 2.3.1: Synthesis of Diethyl 2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzylidene)malonate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | - | As synthesized | - |
| Diethyl malonate | 160.17 | ≥99% | Sigma-Aldrich |
| Piperidine | 85.15 | ≥99% | Sigma-Aldrich |
| Toluene | 92.14 | Anhydrous | Sigma-Aldrich |
Procedure:
-
To a solution of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous toluene, add a catalytic amount of piperidine (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired product.
Polymerization Strategies
The functionalized monomers derived from 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can be polymerized through various mechanisms, depending on the nature of the newly introduced functional group.
Radical Polymerization of Vinyl Monomers
Monomers such as 4-(3-Methyl-1,2,4-oxadiazol-5-yl)styrene can undergo free-radical polymerization to produce polymers with pendant oxadiazole moieties.[13] These materials are of interest for their potential applications in optoelectronics and as high-performance thermoplastics.
Protocol 3.1.1: Free-Radical Polymerization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)styrene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)styrene | - | As synthesized | - |
| Azobisisobutyronitrile (AIBN) | 164.21 | ≥98% | Sigma-Aldrich |
| Toluene | 92.14 | Anhydrous | Sigma-Aldrich |
Procedure:
-
Dissolve the vinyl monomer and AIBN (1-2 mol%) in anhydrous toluene in a Schlenk flask.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Heat the reaction mixture at 60-80 °C under an inert atmosphere for 24 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven at 60 °C to a constant weight.
Polycondensation Reactions
Monomers bearing two reactive functional groups, such as an amine and a carboxylic acid (which can be derived from the aldehyde), can undergo polycondensation to form polymers like polyamides. For instance, the amine-functionalized monomer from reductive amination can be reacted with a diacid chloride in a step-growth polymerization.
Diagram of Polycondensation:
Caption: Polycondensation to form a polyamide.
Characterization of Monomers and Polymers
Thorough characterization is essential to confirm the structure and purity of the synthesized monomers and the resulting polymers.
Table of Characterization Techniques:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation of monomers and polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups in monomers and confirmation of polymerization. |
| Mass Spectrometry (MS) | Determination of the molecular weight of monomers. |
| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and polydispersity of polymers. |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions (glass transition temperature, melting point). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymers. |
Concluding Remarks
The functionalization of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde offers a versatile platform for the synthesis of novel polymers. The electron-withdrawing nature of the oxadiazole ring is a key feature that enhances the reactivity of the aldehyde, facilitating its conversion into a variety of polymerizable monomers. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of new high-performance materials. The resulting polymers, with their incorporated oxadiazole moieties, are expected to exhibit excellent thermal stability and other desirable properties, making them promising candidates for applications in advanced materials and drug delivery systems.
References
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). PMC. [Link]
-
ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... [Link]
-
Taylor & Francis. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
-
RSC Publishing. (n.d.). Vinyl benzoxazine: a novel heterobifunctional monomer that can undergo both free radical polymerization and cationic ring-opening polymerization. [Link]
-
RSC Publishing. (n.d.). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
SIOC Journals. (n.d.). 有机化学. [Link]
-
Chapter 9. Reactions of vinyl polymers. (n.d.). [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]
-
CDP Innovation. (2014). Poly(vinyl alcohol) functionalization with aldehydes in organic solvents. [Link]
-
ResearchGate. (n.d.). Styrene/3-vinyl benzaldehyde copolymer. [Link]
-
PMC. (n.d.). Functionalization of Polylactide with Multiple Tetraphenyethane Inifer Groups to Form PLA Block Copolymers with Vinyl Monomers. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. [Link]
-
Polycondensation 2024 Scientific Program. (2024). [Link]
-
RSC Publishing. (2023). Catalyst-free assembly of a polyfunctionalized 1,2,4-triazole-fused N-heterocycle, 6-acylated pyrrolo[1,2-a][1][14]triazolo[5,1-c]pyrazine. [Link]
-
PMC. (n.d.). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces [authors.library.caltech.edu]
- 9. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Vinyl benzoxazine: a novel heterobifunctional monomer that can undergo both free radical polymerization and cationic ring-opening polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.tue.nl [pure.tue.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Current Status: Online Operator: Senior Application Scientist Ticket ID: OXD-PUR-042 Subject: Removal of Amidoxime Impurities & Process Optimization
Overview
You are encountering difficulty removing unreacted amidoxime (likely acetamidoxime ) from your target molecule, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde .
This is a critical purification step. Amidoximes are not just impurities; they are reactive nucleophiles. Because your target molecule contains a reactive aldehyde functionality, residual amidoxime can attack the aldehyde to form a stable oxime adduct (
This guide prioritizes chemo-selective extraction to remove the impurity before it degrades your aldehyde.
Module 1: Chemical Decontamination (The Aqueous Phase)
Q: Standard acid washes aren't working completely. Why is the amidoxime persisting?
A: Amidoximes (
The Fix: The "Copper Chelation" Protocol Amidoximes are potent chelators of transition metals. We can exploit this property to sequester the impurity into the aqueous phase using Copper(II) Sulfate. This is far more selective than simple acid-base extraction.
Protocol 1: Copper Sulfate Sequestration
-
Dissolution: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if possible, as it solubilizes polar impurities better than chlorinated solvents.
-
Preparation: Prepare a 10% w/v aqueous solution of CuSO₄·5H₂O .
-
Extraction: Wash the organic layer with the copper solution.[1]
-
Observation: The aqueous layer will turn from pale blue to a deep purple/dark blue complex. This indicates the amidoxime is complexing with the copper and moving into the water.
-
-
Repetition: Repeat the wash until the aqueous layer remains pale blue, indicating no further extraction of amidoxime.
-
Final Polish: Wash with brine, dry over MgSO₄, and concentrate.
Mechanism: The amidoxime acts as a bidentate ligand, forming a water-soluble complex with Cu(II). The oxadiazole product cannot chelate and remains in the organic layer.
Q: I cannot use heavy metals. How do I optimize the Acid-Base extraction?
A: You must exploit the pKa difference strictly. The oxadiazole ring is weakly basic (pKa < 1), while acetamidoxime is moderately basic.
Protocol 2: The pH Gradient Wash
-
Solvent: Use Toluene or DCM . (Toluene is preferred if the product is soluble, as it rejects polar amidoximes efficiently).
-
Acid Wash: Wash with 0.5 M HCl (cold,
).-
Warning: Do not use strong acid (>2M) or heat, as this may hydrolyze the acetal (if protected) or the oxadiazole ring itself.
-
-
Validation: Check the pH of the aqueous exit stream. It must be acidic (
pH 2) to ensure the amidoxime is fully protonated ( ).
Module 2: Chromatographic & Solid-State Purification
Q: The impurity is co-eluting on TLC/Column. How do I separate them?
A: Amidoximes and oxadiazoles often have similar Rf values in standard Hexane/EtOAc systems due to the polar nature of the oxadiazole nitrogen cluster. You need to disrupt the hydrogen bonding of the amidoxime.
Troubleshooting Table: Mobile Phase Optimization
| Method | Solvent System | Rationale |
| TLC / Flash | DCM : Methanol (98:2) | The high polarity of MeOH moves the polar amidoxime faster than the oxadiazole in chlorinated solvents. |
| TLC / Flash | Hexane : EtOAc + 1% TEA | Adding Triethylamine (TEA) keeps the amidoxime neutral but alters the silica surface interaction, often improving resolution. |
| Recrystallization | Ethanol : Water (4:1) | Heat to reflux and cool slowly. Amidoximes are highly soluble in water/ethanol mixtures; the oxadiazole is less soluble and should crystallize out. |
Module 3: The Aldehyde Hazard (Critical Warning)
Q: I see a new spot forming during purification. What is happening?
A: You are likely observing the formation of the Oxime Adduct . Because your product contains a free aldehyde, any unremoved acetamidoxime can react with it.
-
Reaction: Product-CHO + Acetamidoxime
Product-CH=N-O-C(NH₂)=CH₃ (O-alkyloxime formation). -
Diagnosis: Look for a mass shift of +74 Da (Acetamidoxime MW) in your LC-MS.
Visualizing the Hazard The following diagram illustrates the workflow to prevent this side reaction.
Figure 1: Purification Decision Tree highlighting the critical path to avoid aldehyde degradation.
Module 4: Advanced Scavenging (The "Last Resort")
Q: I have <5% impurity remaining and cannot run another column. Is there a chemical scavenger?
A: Yes. If the copper wash is unsuitable, use a solid-supported electrophile .
Protocol:
-
Add Polystyrene-supported Isocyanate or Polymer-supported Anhydride resin to the organic solution.
-
Stir gently for 2–4 hours at room temperature.
-
Mechanism: The nucleophilic amidoxime (
/ ) reacts with the resin-bound isocyanate/anhydride to become covalently tethered to the bead. -
Filtration: Filter the mixture. The impurity stays on the filter paper; your product passes through in the filtrate.
References & Authority
-
Oxadiazole Synthesis & Properties:
-
Amidoxime Complexation:
-
University of Rochester. "Not Voodoo: Workup & Purification Guide." (Cites CuSO4 washes for removing amines and coordinating species).[1]
-
-
Purification Methodologies:
-
Polymer Supported Scavenging:
-
Ley, S. V. et al. "Polymer-supported reagents in organic synthesis."[12] J. Chem. Soc., Perkin Trans. 1, 2000. (Methodology for resin-based purification).
-
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography of Oxadiazole Benzaldehydes
Welcome to the technical support center for the purification of oxadiazole benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the principles and practices of column chromatography for this specific class of molecules. Our goal is to empower you with the knowledge to not only execute successful purifications but also to troubleshoot challenging separations with confidence.
Understanding the Molecule: The Key to Effective Purification
Oxadiazole benzaldehydes are characterized by a unique combination of functional groups that dictate their chromatographic behavior. The presence of the oxadiazole ring, a nitrogen-containing heterocycle, and the benzaldehyde moiety introduces a moderate to high degree of polarity. The aromatic systems contribute to potential π-π stacking interactions, while the aldehyde group is susceptible to oxidation and can interact with the stationary phase. Understanding these characteristics is the foundation for selecting the appropriate solvent system and anticipating potential purification challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the column chromatography of oxadiazole benzaldehydes.
Q1: What are the most common impurities I should expect when purifying oxadiazole benzaldehydes?
A1: The most prevalent impurities are typically the corresponding carboxylic acids from the oxidation of the aldehyde, unreacted starting materials, and regioisomers formed during the synthesis.[1] Depending on the synthetic route, you may also encounter precursors such as amidoximes or acylhydrazides.
Q2: My oxadiazole benzaldehyde is streaking badly on the silica gel TLC plate. What's causing this and how can I fix it?
A2: Streaking is a frequent issue with polar, nitrogen-containing heterocyclic compounds on standard silica gel.[1] This is often due to strong interactions between the basic nitrogen atoms in the oxadiazole ring and the acidic silanol groups on the silica surface.[1][2] Here are several strategies to mitigate streaking:
-
Mobile Phase Modifiers: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or a solution of ammonia in methanol to your eluent can neutralize the acidic sites on the silica.[1][3]
-
Sample Overload: Ensure you are not spotting too much sample on the TLC plate. Try using a more dilute solution.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase. Neutral alumina can be a good alternative, or for highly polar compounds, reverse-phase (C18) silica may provide better results.[1][2]
Q3: I'm having trouble eluting my highly polar oxadiazole benzaldehyde from the silica gel column. What solvent systems should I try?
A3: If your compound is highly retained on silica gel, you need to increase the polarity of your mobile phase.[2] Here are some powerful solvent systems for polar compounds:
-
Methanol/Dichloromethane: A gradient of methanol in dichloromethane is a common choice for eluting polar compounds.[4]
-
Methanol/Ethyl Acetate: For very polar compounds, a mixture of methanol and ethyl acetate can be effective.[3]
-
Ammonia in Methanol/Dichloromethane: For particularly stubborn basic compounds, a mobile phase containing a small percentage of a 1-10% solution of ammonia in methanol mixed with dichloromethane can be very effective.[1][4]
It is crucial to first test these solvent systems on a TLC plate to determine the optimal composition for your specific compound.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the column chromatography of oxadiazole benzaldehydes.
Issue 1: Poor Separation or Overlapping Peaks
-
Possible Cause: Inappropriate solvent system polarity or selectivity.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Run TLC plates with a variety of solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[3] Vary the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound, ensuring good separation from impurities.[3]
-
Try Different Solvent Classes: If adjusting the ratio of a hexane/ethyl acetate system is ineffective, switch to a solvent system with different selectivity.[2] For example, try dichloromethane/methanol or toluene/ethyl acetate.
-
Implement Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution is often more effective than an isocratic (constant solvent composition) elution.[2][5] A gradient allows for the elution of less polar compounds first, followed by a gradual increase in solvent polarity to elute the more polar compounds, often resulting in sharper peaks.[5][6]
-
Issue 2: Low Yield from the Column
-
Possible Cause 1: Irreversible adsorption or decomposition on the silica gel.
-
Troubleshooting Steps:
-
Test for Stability: Before running a large-scale column, spot your compound on a silica gel TLC plate, let it sit for an hour, and then develop it.[2] If you observe degradation products, your compound may not be stable on silica.
-
Deactivate the Silica Gel: The acidity of silica gel can cause decomposition of sensitive aldehydes.[3] You can neutralize the silica by pre-treating it with a base like triethylamine.[1][3] This is done by preparing a slurry of the silica gel in the initial, least polar eluent containing about 1-3% triethylamine and then packing the column.[4]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1][2][3] For some compounds, reverse-phase chromatography on C18 silica can be a milder alternative.[1]
-
-
Possible Cause 2: The compound is too soluble in the eluent, leading to broad fractions and difficult detection.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column can lead to broad bands. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[2]
-
Optimize the Solvent System: Aim for an Rf value on TLC that is not too high. A lower Rf value generally indicates stronger interaction with the stationary phase and can lead to tighter bands on the column.
-
Issue 3: Compound Crystallizes on the Column
-
Possible Cause: The compound has low solubility in the chosen eluent, and the concentration in the band exceeds its solubility limit as it moves down the column.
-
Troubleshooting Steps:
-
Change the Solvent System: Select a solvent system in which your compound has better solubility.
-
Pre-purification: If the crude mixture is highly impure, consider a preliminary purification step like a simple filtration or recrystallization to reduce the concentration of the target compound before chromatography.[2]
-
Use a Wider Column: A wider column with more stationary phase can handle a larger load and may prevent the concentration from reaching the crystallization point.[7]
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of your crude oxadiazole benzaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualize the Plate: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for column chromatography is between 0.2 and 0.4.
-
Optimize: Systematically vary the ratio of your solvents to achieve the desired Rf and the best separation between your product and impurities.
Protocol 2: Packing and Running a Silica Gel Flash Column
-
Prepare the Column: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand.
-
Prepare the Silica Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Pack the Column: Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add Sand: Add a layer of sand on top of the silica gel to prevent disruption of the surface when adding the eluent.
-
Equilibrate the Column: Run the initial eluent through the column until the silica gel is fully saturated and the packing is stable.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the column.
-
Elute the Column: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
Data Presentation
Table 1: Common Solvent Systems and Their Relative Polarity
| Non-Polar Solvent | Polar Solvent | Polarity | Application Notes |
| Hexane/Heptane | Ethyl Acetate | Low to Medium | A standard and versatile system for many organic compounds.[3][4] |
| Dichloromethane | Methanol | Medium to High | Effective for more polar compounds.[4] |
| Toluene | Ethyl Acetate | Low to Medium | Offers different selectivity compared to hexane-based systems. |
| Hexane/Heptane | Acetone | Low to Medium | Another alternative to ethyl acetate with different selectivity.[3] |
Table 2: Typical Rf Values for Oxadiazole Derivatives in Hexane/Ethyl Acetate
| Compound Type | Solvent System (Hexane:EtOAc) | Approximate Rf | Reference |
| 3,5-Diphenyl-1,2,4-oxadiazole | 8:2 | 0.50 | |
| 5-(3-Bromophenyl)-3-phenyl-1,2,4-oxadiazole | 8:2 | 0.50 | |
| (E)-2-Phenyl-5-styryl-1,3,4-oxadiazole | 3:1 (Cyclohexane:EtOAc) | 0.36 | [8] |
| 2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole | 3:1 (Cyclohexane:EtOAc) | 0.35 | [8] |
Note: Rf values are highly dependent on the specific substituents on the oxadiazole benzaldehyde core and should be determined experimentally.
Visualizations
Caption: A troubleshooting workflow for common issues in the column chromatography of oxadiazole benzaldehydes.
Caption: Logic diagram for selecting an appropriate solvent system based on compound polarity.
References
- Technical Support Center: Purification of Polar Heterocyclic Aldehydes - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate.
- HPLC Troubleshooting Guide.
- Reversed Phase HPLC Method Development - Phenomenex.
- Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst.
- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - Beilstein Journals.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
- Understanding Gradient HPLC | LCGC International.
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Minimizing side reactions during 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde reduction
Welcome to the technical support center for the selective reduction of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde to [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this specific transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity of your synthesis and maximize your yield of the target benzylic alcohol.
Introduction: The Challenge of Selectivity
The reduction of an aromatic aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. However, when the molecule, such as 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, contains a potentially labile heterocyclic ring, the choice of reducing agent and reaction conditions becomes critical. The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to cleavage under harsh reductive, acidic, or basic conditions. This guide focuses on minimizing side reactions to preserve the integrity of this important pharmacophore.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for reducing 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde?
A1: The most common and reliable method is reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1] NaBH₄ is a mild and chemoselective reducing agent that readily reduces aldehydes and ketones without affecting most other functional groups, including the 1,2,4-oxadiazole ring, under controlled conditions.
Q2: I see a new spot on my TLC after the reaction. What could it be?
A2: A new spot on your TLC could indicate a few possibilities. If the new spot has a lower Rf than your starting material, it is likely the desired alcohol product. However, other possibilities include byproducts from ring cleavage or over-reduction. An amidoxime, resulting from the reductive cleavage of the oxadiazole ring, is a potential byproduct. If you are using a stronger reducing agent or harsh conditions, you might also see byproducts from the reduction of the aromatic ring or hydrogenolysis of the newly formed benzylic alcohol to a methyl group.
Q3: My reaction is very slow or incomplete. What are the likely causes?
A3: An incomplete reaction can be due to several factors:
-
Insufficient reducing agent: Ensure you are using a sufficient molar excess of NaBH₄.
-
Low temperature: While the reaction is often started at 0 °C to control the initial exotherm, allowing it to warm to room temperature is typically necessary for completion.
-
Poor quality of NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened container.
-
Solvent issues: Ensure your solvent is of appropriate quality and is not hindering the reaction.
Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A4: While LiAlH₄ is a powerful reducing agent for aldehydes, it is generally not recommended for this substrate. Its high reactivity increases the risk of reducing other functional groups and can lead to the cleavage of the 1,2,4-oxadiazole ring. Sodium borohydride offers the necessary selectivity for this transformation.[2]
Q5: Is catalytic hydrogenation a viable alternative?
A5: Catalytic hydrogenation (e.g., H₂/Pd-C) can be an alternative, but it must be approached with caution. Standard hydrogenation conditions can lead to two primary side reactions: hydrogenolysis of the resulting benzylic alcohol to the corresponding toluene derivative and reductive cleavage of the O-N bond in the oxadiazole ring.[3] Milder, carefully controlled conditions are necessary to favor the desired aldehyde reduction.
Troubleshooting Guide
This section addresses specific issues you might encounter during the reduction of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde.
| Issue/Symptom | Possible Cause | Suggested Solution & Explanation |
| Low Yield of Product | Incomplete reaction; see FAQ Q3. | Address the potential causes of an incomplete reaction as outlined in the FAQs. Monitor the reaction by TLC until the starting material is consumed. |
| Product loss during workup. | The product alcohol may have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Minimize the volume of aqueous washes. | |
| Degradation of starting material or product. | If the reaction is run for an excessively long time or at elevated temperatures, degradation can occur. Stick to recommended reaction times and temperatures. | |
| Multiple Spots on TLC, Including a High Rf Spot (Besides Starting Material) | Oxadiazole Ring Cleavage: Reductive cleavage of the O-N bond can lead to the formation of an amidoxime and other degradation products. This is more likely with overly harsh conditions (e.g., high temperature, strong acid/base). | Visual Cue: Appearance of new, often more polar (lower Rf) spots on TLC. Solution: Use milder conditions. Ensure the reaction is not overheated. If using NaBH₄, maintain a neutral to slightly basic pH during the reaction. Avoid strong acids during workup; a mild acid like ammonium chloride is preferred for quenching. |
| Over-reduction/Hydrogenolysis: If using catalytic hydrogenation, the benzylic alcohol product can be further reduced to the corresponding methyl group (deoxygenation).[4] | Visual Cue: A new, less polar (higher Rf) spot on TLC than the desired alcohol. Solution: If using catalytic hydrogenation, opt for milder conditions. Use a less active catalyst, lower hydrogen pressure, and ambient temperature.[5][6] Consider transfer hydrogenation with a milder hydrogen donor. | |
| Difficulty in Product Purification | Residual Boron Salts: Boric acid and other boron salts from the NaBH₄ workup can contaminate the product. | Solution: To remove boric acid, co-evaporate the crude product with methanol several times. This forms volatile trimethyl borate which can be removed under reduced pressure.[7][8] |
| Emulsion during Workup: The presence of salts and the nature of the product can sometimes lead to emulsions during aqueous extraction. | Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the combined organic layers through a pad of Celite can also be effective. |
Experimental Protocols
Protocol 1: Selective Reduction with Sodium Borohydride (Recommended)
This protocol is optimized for the selective reduction of the aldehyde without affecting the oxadiazole ring.
Materials:
-
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of NaBH₄: To the cooled, stirring solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes. Be cautious as hydrogen gas will be evolved.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice-water bath and slowly add 1 M HCl or saturated NH₄Cl solution to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel if necessary.
Protocol 2: Mild Catalytic Hydrogenation (Alternative)
This protocol provides an alternative for the reduction, employing milder conditions to minimize side reactions.
Materials:
-
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
-
Palladium on carbon (Pd/C, 5% or 10%) or Pd(0)EnCat™ 30NP[5][6]
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen (1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time will vary depending on the catalyst and pressure but can range from a few hours to overnight.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Data Summary Table
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | None | Pd/C or Pd(0)EnCat™ 30NP |
| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-3 atm |
| Typical Reaction Time | 1-3 hours | 4-16 hours |
| Key Advantages | High chemoselectivity, mild conditions, readily available reagents. | Avoids the use of hydride reagents, catalyst is recyclable. |
| Potential Side Reactions | Incomplete reaction, oxadiazole ring cleavage (under harsh conditions). | Hydrogenolysis of the benzylic alcohol, oxadiazole ring cleavage, reduction of the aromatic ring (under harsh conditions). |
Visual Logic and Workflow Diagrams
Troubleshooting Logic for Failed Reduction
Caption: Desired reaction and potential side products.
References
-
Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 19. [Link]
-
Beller, M., et al. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ACS Catalysis, 8(5), 4006-4011. [Link]
-
Reddit user discussion on NaBH4 workup. (2024). r/Chempros. [Link]
-
Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2341-2346. [Link]
- Process for the purification of benzyl alcohol. (1970).
-
Bose, D. S., & Narsalah, B. A. (2006). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 84(3), 518-523. [Link]
- BenchChem. (2025). Technical Support Center: 1,2,4-Oxadiazole Core Stability. BenchChem.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. [Link]
-
Reddit user discussion on NaBH4 workup advice. (2018). r/chemistry. [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Reddit user discussion on reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013). r/chemistry. [Link]
-
PrepChem. (n.d.). Preparation of benzyl alcohol. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Kara, Y. S., Ünsal, M., Tekin, N., & Eşme, A. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. [Link]
-
Gutiérrez, O. Y., et al. (2021). Critical role of solvent-modulated hydrogen-binding strength in the catalytic hydrogenation of benzaldehyde on palladium. Journal of Catalysis, 404, 536-548. [Link]
- BenchChem. (2025). Application Note and Protocol: Selective Reduction of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde to [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol. BenchChem.
-
Zhang, Y., et al. (2020). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Catalysts, 10(11), 1285. [Link]
-
ResearchGate. (n.d.). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. [Link]
-
ChemRxiv. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
ResearchGate. (n.d.). How to remove sodium borohydride from solution after reduction?. [Link]
-
Liu, W., et al. (2013). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]
-
Fry, A. J., et al. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. Arkivoc, 2005(6), 393-400. [Link]
-
MDPI. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. [Link]
-
Quora. (2023). How to reason out that NaBH4 is a reducing agent that is used to reduce ketones and aldehydes. [Link]
-
MDPI. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. [Link]
-
MDPI. (2024). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. [Link]
-
ResearchGate. (n.d.). Derivatives of 1,2,4-oxadiazole ring. [Link]
-
MDPI. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]
-
PubMed. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. [Link]
-
MDPI. (2022). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. [Link]
-
OSTI.gov. (2011). Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al>2>O>3. [Link]
-
ACS Publications. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
- Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
-
PMC. (2020). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Organic Chemistry. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
Ajmera, P., et al. (2025). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. Polish Journal of Chemical Technology, 26(1), 102-110. [Link]
-
World Scientific. (2020). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. [Link]
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- 8. reddit.com [reddit.com]
Validation & Comparative
Structural Elucidation of 3-Methyl-1,2,4-Oxadiazole Derivatives: A Comparative MS/MS Guide
Executive Summary: The Bioisostere Challenge
In medicinal chemistry, the 3-methyl-1,2,4-oxadiazole scaffold is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. However, a recurring analytical bottleneck in drug development is the unambiguous differentiation of this scaffold from its regioisomer (5-methyl-1,2,4-oxadiazole ) and its constitutional isomer (2-methyl-1,3,4-oxadiazole ).
Standard low-resolution MS1 is insufficient, as all three share identical molecular weights. This guide details the specific Tandem Mass Spectrometry (MS/MS) fragmentation signatures required to validate the 3-methyl-1,2,4-oxadiazole core, relying on the mechanism of Retro-1,3-Dipolar Cycloaddition (RDC) .
Mechanistic Insight: Retro-1,3-Dipolar Cycloaddition (RDC)
To interpret the spectra, one must understand the causality of the fragmentation. Unlike simple aliphatic chains that fragment via homolytic cleavage, 1,2,4-oxadiazoles undergo a concerted ring opening known as Retro-1,3-Dipolar Cycloaddition (RDC).
The Mechanism
Under Collision-Induced Dissociation (CID), the 1,2,4-oxadiazole ring typically cleaves along the N2–C3 and O1–C5 bonds (or conversely O1-N2 and C3-C4 depending on substitution).
For 3-methyl-1,2,4-oxadiazoles , the primary RDC pathway yields two distinct fragment types:
-
Nitrile Cation [R-C≡N]⁺ : Derived from the C5 substituent.
-
Nitrile Oxide/Isocyanate : Often lost as a neutral, though the charged species can be observed depending on proton affinity (Stevenson’s Rule).
Visualization: The RDC Pathway
The following diagram illustrates the specific bond cleavage events distinguishing the 3-methyl core.
Caption: Figure 1. The Retro-1,3-Dipolar Cycloaddition (RDC) mechanism.[1] For 3-methyl derivatives, the ring cleavage typically ejects the methyl group as part of an acetonitrile neutral or ion.
Comparative Analysis: Distinguishing Isomers
The core objective is to distinguish the Target (3-Me-1,2,4) from the Regioisomer (5-Me-1,2,4) .
The "Methyl Switch" Effect
The position of the methyl group dictates the mass of the neutral loss during RDC.
-
3-Methyl-1,2,4-oxadiazoles:
-
Tend to lose Acetonitrile (CH₃CN, 41 Da) as a neutral species.
-
Result: The dominant product ion corresponds to the [R-CNOH]⁺ or [R-CO]⁺ fragment (where R is the substituent at C5).
-
Diagnostic: Look for a loss of 41 Da from the molecular ion.
-
-
5-Methyl-1,2,4-oxadiazoles:
-
Tend to lose the R-CN (nitrile of the C3 substituent) as the neutral species (if R is small), OR lose the Methyl-CNO fragment.
-
Diagnostic: Often produces a strong peak at m/z 42 ([CH₃-C≡NH]⁺) or m/z 82 (if R=Phenyl). The loss of 41 Da is less favorable compared to the 3-methyl isomer because the C5-methyl is involved in the C-O bond cleavage differently.
-
Comparative Data Table
| Feature | 3-Methyl-1,2,4-Oxadiazole (Target) | 5-Methyl-1,2,4-Oxadiazole (Regioisomer) | 2-Methyl-1,3,4-Oxadiazole (Constitutional) |
| Primary Mechanism | RDC (Retro-Cycloaddition) | RDC (Retro-Cycloaddition) | RDC / N₂ Elimination |
| Diagnostic Neutral Loss | -41 Da (CH₃CN) | -R-CN (Variable) or -57 Da (Me-NCO) | -28 Da (N₂) |
| Base Peak (Typical) | [M - 41]⁺ (Nitrile Oxide/Acid cation) | [CH₃CNH]⁺ (m/z 42) or [R-C≡N]⁺ | [M - N₂]⁺ or [R-CO]⁺ |
| Secondary Fragments | [R-CO]⁺ (Loss of N from fragment) | [CH₃]⁺ (m/z 15) | Phenyl cation (m/z 77) if R=Ph |
| Key Differentiator | High abundance of [M-41]⁺ | High abundance of m/z 42 | Loss of 28 Da (N₂) |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, use this step-by-step ESI-MS/MS protocol. This method uses "Energy Ramping" to ensure all diagnostic ions are observed regardless of the precursor stability.
Materials & Settings
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).
-
Solvent: 50:50 MeOH:H₂O + 0.1% Formic Acid (Protonation assists ring opening).
Step-by-Step Procedure
-
Direct Infusion:
-
Infuse sample at 5-10 µL/min.
-
Verify [M+H]⁺ intensity > 1e5 counts.
-
-
MS2 Acquisition (Energy Ramp):
-
Do not use a static Collision Energy (CE).
-
Protocol: Acquire spectra at CE = 10, 20, 30, and 40 eV.
-
Reasoning: 1,2,4-oxadiazoles are relatively stable. Low CE (10 eV) preserves the molecular ion. High CE (40 eV) forces the RDC ring shattering.
-
-
Data Processing (The Validation Check):
-
Check 1: Extract ion chromatogram (EIC) for m/z [M-41] . If present > 10% relative abundance, 3-methyl core is likely.
-
Check 2: Extract EIC for m/z [M-28] . If present, flag as potential 1,3,4-oxadiazole contaminant.
-
Check 3: Look for m/z 42 ([CH₃CNH]⁺). If this is the Base Peak, suspect 5-methyl isomer.
-
Decision Logic: Isomer Identification Workflow
Use this logic gate to interpret your MS/MS data.
Caption: Figure 2. Diagnostic decision tree for oxadiazole isomer differentiation based on ESI-MS/MS fragmentation patterns.
References
-
Avellone, G., et al. (2007). "Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry."[2][3] European Journal of Mass Spectrometry, 13(3), 199-205.[4]
-
Srivastava, R. (2005). "Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles."[3] Mass Spectrometry Reviews, 24(3), 328-346.[3]
-
Busch, K. L., et al. (1976). "Retro-1,3-dipolar cycloaddition reaction induced by electron impact." The Journal of Organic Chemistry.
-
NIST Mass Spectrometry Data Center. "Standard Reference Database 1A v17." (For standard fragmentation rules of nitriles).
Sources
A Comparative Guide to the Structural Elucidation of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde and Related Heterocyclic Systems
Introduction: The Imperative of Structural Precision in Drug Discovery
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is a critical determinant of its biological activity, physicochemical properties, and ultimately, its therapeutic potential. For novel heterocyclic compounds such as 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, a thorough understanding of the solid-state structure is paramount. This guide provides a comparative analysis of the structural determination of this class of molecules, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. While specific crystallographic data for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is not publicly available at the time of this writing, this guide will serve as a comprehensive framework for its analysis, drawing comparisons with structurally related benzaldehyde and 1,2,4-oxadiazole derivatives. We will delve into the experimental workflow, the interpretation of crystallographic data, and a comparative assessment with alternative analytical techniques, offering researchers and drug development professionals a robust guide to the structural characterization of this important class of compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the most definitive method for determining the absolute structure of a small molecule.[1][2] It provides unambiguous information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules within the crystal lattice. This technique is indispensable for understanding intermolecular interactions that govern crystal packing, which in turn influences properties such as solubility and stability.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. The generalized workflow is depicted below.
Caption: Generalized Workflow for Single-Crystal X-ray Crystallography
Detailed Experimental Protocol
-
Crystal Growth: High-purity 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to achieve saturation. The solution is then allowed to evaporate slowly at a constant temperature. The formation of single crystals suitable for X-ray diffraction can take several days to weeks.
-
Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Crystallographic Analysis
To illustrate the principles of a comparative structural analysis, we will consider the expected crystallographic parameters for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde and compare them with known structures of substituted benzaldehydes and 1,2,4-oxadiazole derivatives.
| Parameter | Expected for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 4-(1H-imidazol-1-yl)benzaldehyde[3] | 4-Methoxy-3-(methoxymethyl)benzaldehyde[4] | Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate[5] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c or Pca2₁ | P2₁/c | P2₁/c | Pca2₁ |
| a (Å) | ~7-9 | 8.5663 (12) | 7.8100 (16) | 7.7501 (1) |
| b (Å) | ~10-15 | 11.2143 (16) | 8.3970 (17) | 11.0052 (2) |
| c (Å) | ~15-20 | 9.1635 (13) | 14.510 (3) | 20.9834 (3) |
| β (˚) | 90 or ~95-105 | 94.448 (2) | 98.01 (3) | 90 |
| V (ų) | ~1500-2000 | 877.6 (2) | 942.3 (3) | 1789.70 (5) |
| Z | 4 | 4 | 4 | 4 |
| Dihedral Angle (Benzene-Heterocycle) | Expected to be relatively planar | 24.58 (7)° | N/A | 12.83 (8)° |
Analysis of Structural Features:
The planarity between the benzaldehyde moiety and the 1,2,4-oxadiazole ring is a key structural feature. In 4-(1H-imidazol-1-yl)benzaldehyde, the dihedral angle between the imidazole and benzene rings is 24.58 (7)°.[3] A similar, relatively small dihedral angle would be expected for our target molecule, allowing for potential π-π stacking interactions in the crystal lattice. The presence of the aldehyde group introduces the possibility of C-H···O hydrogen bonds, which are common in the crystal packing of benzaldehyde derivatives.[6] The nature and arrangement of these intermolecular interactions are crucial for the overall supramolecular assembly.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. The aldehyde proton would appear as a characteristic singlet at around 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde would have a distinctive chemical shift in the range of 190-200 ppm.
For many substituted benzaldehydes and 1,2,4-oxadiazole derivatives, extensive NMR data is available in the literature, which can aid in the assignment of spectra for new analogues.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can offer clues about the different functional groups present in the molecule.[10][11][12][13]
Caption: Complementary Analytical Techniques for Structural Elucidation
Conclusion
The structural characterization of novel compounds like 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a cornerstone of rational drug design. Single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional atomic arrangement, providing invaluable insights into the molecular conformation and intermolecular interactions that dictate the material's properties. While direct crystallographic data for the title compound is yet to be reported, this guide has outlined the established workflow and principles of comparative structural analysis by drawing on data from related benzaldehyde and 1,2,4-oxadiazole derivatives. The integration of crystallographic data with complementary techniques such as NMR and mass spectrometry provides a holistic understanding of the molecule's structure in both the solid and solution states. This comprehensive approach is indispensable for advancing our understanding of structure-activity relationships and for the successful development of new therapeutic agents.
References
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News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. [Link]
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Yap, F. X., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PMC. [Link]
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Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PMC. [Link]
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Deredge, D. J., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
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Fun, H.-K., et al. (n.d.). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. PMC. [Link]
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ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
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ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]
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Chantrapromma, S., et al. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. PMC. [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Link]
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MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]
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Crystallography Open Database. (n.d.). Crystallography Open Database (COD). [Link]
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Fun, H.-K., et al. (n.d.). Benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate. PMC. [Link]
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Crystallography Open Database. (n.d.). Search results. [Link]
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Khokhlov, A. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Square. [Link]
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Khokhlov, A. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Square. [Link]
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Al-Shammari, M. B., et al. (2024). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. PMC. [Link]
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SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
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Semantic Scholar. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. [Link]
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Journal of Chemical Education. (n.d.). Crystallographic Information Resources. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Issues in Science and Technology Librarianship. (n.d.). View of Cambridge Structural Database (WebCSD). [Link]
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Deredge, D. J., et al. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). PMC. [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
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Crystallography Open Database. (n.d.). Search results. [Link]
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NIST. (n.d.). Benzaldehyde, 4-methyl-. [Link]
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Semantic Scholar. (n.d.). The Cambridge Structural Database. [Link]
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ResearchGate. (2025). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. [Link]
-
ResearchGate. (2025). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]
-
Hindawi. (n.d.). Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. [Link]
-
RJPT. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). [Link]
-
ACS Publications. (2021). Synthesis and Screening of New[14][15][16]Oxadiazole,[6][14][16]Triazole, and[6][14][16]Triazolo[4,3-b][6][14][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
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A Comparative Guide to Establishing a Reference Standard for the Quality Control of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Introduction
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial building block in medicinal chemistry and drug development. Its unique structure, featuring a 1,2,4-oxadiazole ring, makes it a valuable intermediate for synthesizing a range of pharmacologically active compounds.[1][2] The quality of this intermediate directly impacts the reproducibility of synthesis, the impurity profile, and the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[3] Therefore, establishing a well-characterized reference standard is not merely a procedural step but a fundamental requirement for robust quality control (QC), regulatory compliance, and ensuring the safety and efficacy of the end product.
This guide provides a comprehensive framework for the qualification of a reference standard for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. It is designed for researchers, analytical scientists, and drug development professionals, offering a comparison of analytical methodologies and presenting the experimental data required to certify a material lot. The narrative follows global quality standards, including principles outlined in Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines, such as ICH Q7 and Q11.[3][4]
The Core Principles of a Reference Standard
A reference standard is a highly purified and extensively characterized substance intended for use in specific analytical tests. Its primary purpose is to serve as a benchmark against which routine production batches are compared. The qualification process is a self-validating system designed to confirm its fitness for purpose based on four pillars:
-
Identity: Unambiguous confirmation of the molecular structure.
-
Purity: Quantitation of the main component and comprehensive profiling of all impurities (organic, inorganic, residual solvents, water).
-
Potency (Assay): An accurate measure of the concentration of the active moiety, often determined by a mass balance approach or a quantitative titration method.
-
Stability: Ensuring the material's properties remain within specified limits when stored under defined conditions.
The Analytical Qualification Workflow
The qualification of a new batch of material as a reference standard is a systematic process. It begins with the receipt of a candidate material—either synthesized in-house or procured from a commercial vendor—and proceeds through a multi-tiered analytical evaluation. Each step is designed to interrogate a specific quality attribute, with the collective data providing a holistic and trustworthy assessment of the material.
Caption: Qualification workflow for a reference standard.
Comparative Analysis: In-House vs. Commercial Standard
To illustrate the qualification process, we present a comparative analysis of a newly synthesized in-house batch ("In-house Candidate Lot") against a commercially available, high-purity standard ("Commercial Standard Lot"). This objective comparison provides the necessary data to certify the in-house lot.
| Analytical Test | Method Principle | Acceptance Criteria | Result: In-house Candidate Lot | Result: Commercial Standard Lot | Pass/Fail |
| IDENTITY | |||||
| ¹H NMR | Structural elucidation via proton chemical shifts and coupling constants. | Spectrum conforms to the proposed structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. | Conforms | Conforms | Pass |
| Mass Spec (ESI+) | Measures mass-to-charge ratio to confirm molecular weight. | [M+H]⁺ at m/z 189.06 | 189.06 | 189.06 | Pass |
| FTIR | Identifies characteristic functional groups via infrared absorption. | Peaks correspond to C=O (aldehyde), C=N (oxadiazole), and aromatic C-H stretches. | Conforms | Conforms | Pass |
| PURITY | |||||
| HPLC-UV (Purity) | Reversed-phase chromatography with UV detection to separate and quantify all components. | Purity ≥ 99.5% (Area %); No single impurity > 0.15%. | 99.81% | 99.65% | Pass |
| GC-HS (Residual Solvents) | Gas chromatography with headspace injection to detect volatile organic impurities. | Meets ICH Q3C limits (e.g., Acetone < 5000 ppm, Ethyl Acetate < 5000 ppm). | Acetone: 150 ppm; Ethyl Acetate: < 50 ppm | Acetone: 210 ppm; Ethyl Acetate: 85 ppm | Pass |
| Karl Fischer Titration | Coulometric titration to quantify water content. | ≤ 0.5% w/w | 0.12% | 0.25% | Pass |
| Residue on Ignition | Measures the amount of residual substance not volatilized upon ignition. | ≤ 0.1% | 0.04% | 0.06% | Pass |
| ASSAY | |||||
| Mass Balance | Assay (%) = 100% - % Water - % Residual Solvents - % Inorganic Impurities | Report Value | 99.63% | 99.43% | N/A |
Detailed Experimental Protocols
The trustworthiness of a reference standard is built upon the rigor of the analytical methods used for its characterization. Below are the detailed protocols for the key experiments.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
-
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A gradient method is chosen to ensure the elution and separation of potential impurities with a wide range of polarities, from starting materials to synthesis by-products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, hold for 2 min; linear ramp to 95% B over 15 min; hold at 95% B for 5 min; return to 30% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (Acetonitrile) to ensure no system peaks interfere.
-
Inject the sample solution in triplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Karl Fischer Titration for Water Content
-
Rationale: Water content is a critical parameter for a reference standard as it directly affects the calculated potency. Karl Fischer titration is a highly specific and accurate method for water determination.[5]
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Reagents: Anhydrous methanol, commercial Karl Fischer reagent (e.g., Hydranal™-Coulomat AG).
-
Procedure:
-
Condition the titration cell to a low, stable drift rate per the instrument manufacturer's instructions.
-
Accurately weigh approximately 50-100 mg of the reference standard directly into the titration vessel.
-
Initiate the titration and record the amount of water detected (in µg).
-
Calculate the water content: Water Content (%) = (µg Water / Sample Weight in µg) * 100.
-
Perform the measurement in triplicate and report the average.
-
Protocol 3: Identity Confirmation by ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) provides the most definitive structural information, confirming the connectivity of atoms within the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all signals and assign them to the corresponding protons in the structure.
-
-
Expected ¹H NMR Data (in CDCl₃, predicted):
-
δ ~10.1 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
δ ~8.2 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.
-
δ ~8.0 ppm (doublet, 2H): Aromatic protons ortho to the oxadiazole ring.
-
δ ~2.7 ppm (singlet, 3H): Methyl protons (-CH₃) on the oxadiazole ring.
-
Interpretation: The spectrum should show the correct number of protons, chemical shifts, and splitting patterns consistent with the structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde.
-
Conclusion
The qualification of a reference standard for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a rigorous, multi-faceted process that underpins the reliability of all subsequent quality control testing. As demonstrated, a combination of chromatographic and spectroscopic techniques is essential to build a comprehensive data package that confirms the material's identity and purity. By adhering to these detailed protocols and comparing results against stringent, pre-defined acceptance criteria, laboratories can establish a trustworthy reference standard. This ensures batch-to-batch consistency, supports regulatory filings, and ultimately contributes to the development of safe and effective pharmaceuticals.[6]
References
-
ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. MDPI. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. [Link]
-
New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening. J Nanostruct. [Link]
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. Google Cloud.
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
-
A Simple and Efficient Synthesis of New Mono and Bis([3][7][8]-oxadiazol)-benzaldehyde Building Blocks. ResearchGate. [Link]
-
Best Practices for Quality Control in Pharmaceuticals. SimplerQMS. [Link]
-
WHO good practices for pharmaceutical quality control laboratories. Pan American Health Organization. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles and an understanding of the compound's chemical nature. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Analysis: Understanding the Molecule
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a bifunctional molecule, and its hazard profile is dictated by the properties of both the aromatic aldehyde and the 1,2,4-oxadiazole moieties.
-
Aromatic Aldehyde: The benzaldehyde portion of the molecule is the primary driver of its irritant properties. Aldehydes are known to be reactive towards biological nucleophiles, such as amino acids in proteins, which can lead to skin and respiratory irritation. Aromatic aldehydes are generally less acutely toxic than their short-chain aliphatic counterparts.
-
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is a stable heterocyclic system. While the toxicological properties of this specific compound have not been fully investigated, the oxadiazole ring system is a common motif in pharmacologically active compounds. The ring itself is generally stable, though it can be susceptible to nucleophilic attack under certain conditions.
Summary of Known Hazards:
Based on the Safety Data Sheet (SDS), 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is classified as:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is critical to ensure personal safety. The following recommendations are based on a risk assessment of the known hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors which may cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or Butyl rubber gloves. | Nitrile gloves offer good resistance to a variety of chemicals, including aromatic aldehydes. For prolonged contact, butyl rubber gloves are recommended due to their excellent resistance to aldehydes and ketones. Always inspect gloves for tears or holes before use and change them immediately if contaminated. |
| Body Protection | Flame-resistant lab coat. | Protects against accidental splashes and potential fire hazards. A lab coat made of a non-flammable material is essential. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors which may cause respiratory tract irritation. A chemical fume hood is the primary engineering control to prevent respiratory exposure. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Designated Area: All work with 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Pre-use Inspection: Before handling, inspect all PPE for integrity. Ensure the chemical fume hood is functioning correctly.
-
Dispensing: Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust. If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate the work area within the fume hood. Wipe surfaces with a cloth dampened with 70% ethanol, followed by a wipe with a cloth dampened with deionized water.
-
Equipment: Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
PPE: Remove and dispose of gloves immediately after handling the compound. Lab coats should be professionally laundered if contaminated.
Disposal Plan: Neutralization and Waste Management
Do not dispose of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde directly down the drain. A two-step neutralization process is recommended to degrade the hazardous functionalities before disposal.
Step 1: Oxidation of the Aldehyde
The aldehyde group can be oxidized to the less hazardous carboxylic acid.
Procedure:
-
In a fume hood, prepare a solution of the waste material in a suitable solvent (e.g., acetone).
-
Slowly add a solution of potassium permanganate (KMnO₄) with stirring. The reaction is complete when the purple color of the permanganate persists.
-
Quench the excess permanganate by the dropwise addition of a saturated solution of sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
Step 2: Hydrolysis of the Oxadiazole (if necessary)
While the 1,2,4-oxadiazole ring is generally stable, it can be hydrolyzed under strong acidic or basic conditions. However, for most laboratory waste streams, the primary hazard is associated with the aldehyde. After oxidation of the aldehyde, the resulting carboxylate is significantly less hazardous.
Final Disposal
-
Neutralize the final solution to a pH between 6 and 8 with a suitable acid or base.
-
The manganese dioxide precipitate can be filtered and disposed of as solid waste.
-
The remaining aqueous solution, now containing the significantly less hazardous carboxylate, can be disposed of in accordance with local regulations for aqueous chemical waste.
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal as chemical waste.
-
Decontaminate the spill area as described in section 3.2.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's emergency response team.
-
Prevent the spread of the spill if it is safe to do so.
-
Diagrams
Caption: Workflow for the safe handling of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde.
References
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
